BMT-108908
Descripción
Propiedades
Número CAS |
1801151-15-4 |
|---|---|
Fórmula molecular |
C22H25FN2O2 |
Peso molecular |
368.4524 |
Nombre IUPAC |
(R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H25FN2O2/c23-19-5-1-16(2-6-19)15-25-14-11-21(22(25)27)24-12-9-18(10-13-24)17-3-7-20(26)8-4-17/h1-8,18,21,26H,9-15H2/t21-/m1/s1 |
Clave InChI |
KOQYBHVHTCKDIZ-OAQYLSRUSA-N |
SMILES |
O=C1N(CC2=CC=C(F)C=C2)CC[C@H]1N3CCC(C4=CC=C(O)C=C4)CC3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMT-108908; BMT 108908; BMT108908; |
Origen del producto |
United States |
Foundational & Exploratory
BMT-108908: Mechanism of Action & Technical Characterization of an NR2B-Selective Negative Allosteric Modulator
[1]
Executive Summary
BMT-108908 is a potent, highly selective Negative Allosteric Modulator (NAM) of the GluN2B (NR2B) subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1] Unlike non-selective channel blockers (e.g., ketamine, MK-801) that occlude the ion pore and cause psychotomimetic side effects, BMT-108908 binds to the amino-terminal domain (ATD) interface, destabilizing the agonist-bound open state.[1]
This guide details the molecular mechanism, pharmacological profile, and validated experimental protocols for utilizing BMT-108908 in translational research.[1] It specifically addresses the compound's utility in dissecting the therapeutic window between rapid-acting antidepressant efficacy and cognitive safety liabilities.[1]
Chemical & Molecular Characterization
BMT-108908 is structurally distinct from the classic phenylethanolamine NR2B antagonists (e.g., ifenprodil).[1] It exhibits nanomolar affinity for the ifenprodil-binding site on the GluN2B subunit.[1]
Physicochemical Properties
| Property | Data |
| Chemical Name | (R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one |
| CAS Number | 1801151-15-4 |
| Molecular Weight | 368.45 g/mol |
| Solubility | DMSO (>10 mM); low aqueous solubility (requires carrier) |
| Lipophilicity | High (CNS penetrant) |
Selectivity Profile
BMT-108908 demonstrates exceptional selectivity for NR2B over other NMDA receptor subtypes, a critical feature for avoiding the ataxia and dissociation associated with NR2A blockade.[1]
| Receptor Subtype | Assay Type | Potency (Ki / IC50) |
| hGluN1/GluN2B | Radioligand Binding ([³H]Ro25-6981) | 1.6 nM (Ki) |
| hGluN1/GluN2B | Functional (TEVC, Oocytes) | 4.2 nM (IC50) |
| hGluN1/GluN2A | Functional | > 10,000 nM (Inactive) |
| hGluN1/GluN2C | Functional | > 10,000 nM (Inactive) |
| hGluN1/GluN2D | Functional | > 10,000 nM (Inactive) |
Data Source: Weed et al., 2016 [1][1]
Mechanism of Action (MoA)
Allosteric Inhibition at the ATD
BMT-108908 functions as a non-competitive antagonist.[1] It does not compete with glutamate (GluN2B) or glycine (GluN1) at the agonist binding domains (ABD).[1] Instead, it binds to the Amino-Terminal Domain (ATD) , specifically at the heterodimeric interface between GluN1 and GluN2B.[1]
-
Binding Event: BMT-108908 occupies the "ifenprodil pocket" within the ATD.[1]
-
Conformational Clamp: Binding stabilizes the ATD in a "closed" cleft conformation.[1]
-
Transduction: This conformational constraint is mechanically transmitted to the Agonist Binding Domain (ABD) and subsequently the Transmembrane Domain (TMD).[1]
-
Probability Reduction: The channel open probability (
) is significantly reduced, even in the presence of saturating glutamate and glycine.
Mechanistic Visualization
The following diagram illustrates the allosteric signaling cascade initiated by BMT-108908 binding.
Figure 1: Signal transduction pathway of BMT-108908 negative allosteric modulation.[1][2]
Validated Experimental Protocols
Protocol A: [³H]Ro25-6981 Displacement Binding Assay
Purpose: To determine the binding affinity (
Reagents:
-
Membrane Prep: Rat forebrain or HEK293 cells expressing hGluN1/hGluN2B.[1]
-
Radioligand: [³H]Ro25-6981 (Specific Activity ~40-60 Ci/mmol).[1]
-
Non-specific control: 10 µM Ifenprodil.[1]
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.
-
Incubation: In a 96-well plate, combine:
-
Equilibrium: Incubate for 60 minutes at 4°C . Note: Low temperature prevents receptor degradation and minimizes ligand dissociation.
-
Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
and calculatengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> using the Cheng-Prusoff equation.
Protocol B: Functional Characterization via TEVC (Xenopus Oocytes)
Purpose: To assess functional potency (
Workflow:
-
Expression: Inject Xenopus laevis oocytes with cRNA encoding hGluN1 and hGluN2B (Ratio 1:1 or 1:2).[1] Incubate for 2-3 days.
-
Setup: Place oocyte in a recording chamber perfused with Mg²⁺-free Frog Ringer solution.
-
Clamping: Impale with two electrodes (Resistance 0.5–2 MΩ) and clamp voltage at -70 mV .
-
Activation: Perfuse with 100 µM Glutamate + 10 µM Glycine to achieve maximal steady-state current. Critical: Use saturating agonist concentrations to confirm the allosteric nature of inhibition.
-
Inhibition: Co-apply BMT-108908 with agonists.[1] Wait for steady-state inhibition (typically 30-60s).[1]
-
Washout: Wash with buffer to check reversibility.[1]
Protocol C: Cognitive Safety Profiling (CANTAB List-DMS)
Purpose: To differentiate BMT-108908 from ketamine.[1] NR2B NAMs are known to impact specific memory domains.
Key Insight: Unlike ketamine, which causes broad cognitive disruption, BMT-108908 specifically impairs delayed matching to sample (DMS) performance at long delays, reflecting a deficit in memory retention rather than attention or motor function [1].[1]
Screening Workflow Visualization
The following workflow outlines the logical progression for characterizing a novel NR2B NAM like BMT-108908, ensuring high-quality data generation.
Figure 2: Validated screening cascade for NR2B-selective negative allosteric modulators.
Translational Implications & Expert Insights
The "Therapeutic Window" Challenge
In drug development, the Holy Grail for NMDA modulators is separating antidepressant efficacy from psychotomimetic side effects.
-
Ketamine: High efficacy, low safety margin (hallucinations, abuse potential).[1]
-
BMT-108908: High safety margin regarding psychotomimetic effects (no hyperactivity in rodents), but presents a risk of transient cognitive impairment (memory deficits).[1]
Expert Tip: When designing in vivo experiments with BMT-108908, do not rely solely on the Forced Swim Test (FST). You must include a memory task (e.g., Novel Object Recognition or Passive Avoidance) to monitor the specific NR2B-mediated memory destabilization.[1]
Solubility Handling
BMT-108908 is lipophilic.[1]
-
Stock: Prepare 10 mM stocks in 100% DMSO.
-
Working Solution: Dilute into aqueous buffer immediately prior to use.
-
Limit: Ensure final DMSO concentration is <0.1% for electrophysiology and <1% for binding assays to avoid solvent effects on the receptor lipid environment.[1]
References
-
Weed, M. R., et al. (2016). "Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains."[1] Neuropsychopharmacology, 41(2), 568–577.[1]
-
Hansen, K. B., et al. (2018). "Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels." Pharmacological Reviews, 70(4), 595-637.[1]
-
MedKoo Biosciences. "BMT-108908 Product Data Sheet."
-
Nikiforuk, A., et al. (2013). "Effects of the selective NR2B NMDA receptor antagonist CP-101,606 on cognitive performance in rats."[1] Psychopharmacology, 229(4), 659-666.[1]
Technical Guide: Molecular Targets and Binding Affinity of BMT-108908
The following technical guide details the molecular pharmacology, binding kinetics, and experimental characterization of BMT-108908 , a highly selective Negative Allosteric Modulator (NAM) of the NR2B subunit of the NMDA receptor.
Executive Summary
BMT-108908 (CAS: 1801151-15-4) is a potent, subtype-selective Negative Allosteric Modulator (NAM) targeting the GluN2B (NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor. Unlike non-selective channel blockers (e.g., ketamine, MK-801) that occlude the ion pore and cause psychotomimetic side effects, BMT-108908 binds to the N-terminal domain (NTD) of the GluN2B subunit. This allosteric interaction stabilizes the receptor in a closed, non-conducting state without completely blocking physiological transmission at other NMDA subtypes (GluN2A, C, D).
This compound is utilized primarily in neuropsychopharmacology research to dissect the role of NR2B in synaptic plasticity, depression, and cognitive function. It exhibits nanomolar affinity (
Molecular Target Profile
Primary Target: GluN2B-containing NMDA Receptors
The NMDA receptor is a heterotetrameric ion channel typically composed of two obligatory GluN1 subunits and two regulatory GluN2 subunits (GluN2A–D).[1] BMT-108908 specifically targets the GluN2B subunit.[2]
-
Binding Site: The "Ifenprodil Binding Site" located at the interface of the N-terminal domains (NTD) of the GluN1 and GluN2B subunits.
-
Mechanism: Non-competitive, allosteric inhibition. Binding induces a conformational change in the NTD that is transduced to the ligand-binding domain (LBD), increasing the energy barrier for channel opening and reducing the open probability (
).
Structural Specificity
BMT-108908 is chemically defined as (R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one. Its structural efficacy relies on the piperidine moiety mimicking the pharmacophore of classical NR2B antagonists (like ifenprodil) but with optimized lipophilicity and metabolic stability.
Diagram: Allosteric Inhibition Mechanism
The following diagram illustrates the structural intervention of BMT-108908 within the NMDAR signaling complex.
Caption: BMT-108908 binds the NTD allosteric site, mechanically restricting the pore opening despite Glutamate/Glycine binding.
Binding Affinity and Kinetics[2][3][4][5]
The binding profile of BMT-108908 has been rigorously characterized using radioligand displacement assays and functional electrophysiology.
Quantitative Affinity Data
The following data summarizes the inhibition constants (
| Parameter | Assay Type | Species / Target | Value | Source |
| Radioligand Binding ([³H]Ro25-6981) | Human GluN2B | 1.6 nM | [1] | |
| Radioligand Binding ([³H]Ro25-6981) | Monkey (Cynomolgus) GluN2B | 0.71 nM | [1] | |
| Radioligand Binding ([³H]Ro25-6981) | Rat GluN2B | 1.4 nM | [1] | |
| TEVC Electrophysiology | Human GluN1/GluN2B (Recombinant) | 4.2 nM | [1] | |
| Selectivity | Functional Assay | Human GluN1/GluN2A | > 10,000 nM (Inactive) | [1] |
| Selectivity | Functional Assay | Human GluN1/GluN2C | > 10,000 nM (Inactive) | [1] |
Selectivity Profile
BMT-108908 demonstrates >1000-fold selectivity for GluN2B over GluN2A, GluN2C, and GluN2D subtypes. Furthermore, specificity screens against 43 other CNS receptors, transporters, and ion channels (including AMPA, Kainate, and GABA receptors) revealed no significant off-target activity at physiologically relevant concentrations.
Experimental Methodologies
To replicate or validate the binding properties of BMT-108908, researchers should utilize the following standardized protocols. These methods ensure self-validation through the use of specific radioligands and control subtypes.
Protocol A: Radioligand Displacement Binding Assay
Purpose: To determine the equilibrium dissociation constant (
-
Tissue Preparation:
-
Homogenize rat or primate forebrain tissue (rich in GluN2B) in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 48,000
for 20 minutes. Wash the pellet twice to remove endogenous glutamate.
-
-
Incubation System:
-
Ligand: Use [³H]Ro25-6981 (2–5 nM), a highly selective GluN2B antagonist radioligand.
-
Competitor: Add BMT-108908 in a concentration range (e.g.,
M to M). -
Non-Specific Binding (NSB): Define using 10
M of unlabeled Ro25-6981 or Ifenprodil.
-
-
Equilibrium: Incubate for 2 hours at 4°C. (Low temperature prevents receptor degradation and stabilizes the ligand-receptor complex).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific filter binding).
-
Data Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation : (Where is radioligand concentration and is the affinity of [³H]Ro25-6981).
-
Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Purpose: To measure functional inhibition (
-
Expression: Inject Xenopus laevis oocytes with cRNA encoding human GluN1 and GluN2B (1:1 ratio). For selectivity controls, inject GluN1 + GluN2A in separate batches.
-
Recording Solution: Mg²⁺-free Barth’s solution (Mg²⁺ blocks the NMDA channel, so it must be absent to record current).
-
Activation: Apply Glutamate (10
M) and Glycine (10 M) to induce a stable inward current. -
Inhibition: Co-apply BMT-108908 at varying concentrations while maintaining agonist flow.
-
Validation:
-
The current should decrease in a dose-dependent manner for GluN1/GluN2B.
-
Control: The current for GluN1/GluN2A should remain unaffected even at high concentrations (10
M) of BMT-108908.
-
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow for validating BMT-108908 affinity.
Caption: Workflow for determining Ki via radioligand displacement.[3] Critical step: Washing endogenous glutamate to prevent interference.
Therapeutic Implications & Translational Context
Drug Development Context
BMT-108908 represents a "second-generation" NR2B antagonist. First-generation compounds (e.g., Traxoprodil/CP-101,606) showed promise in treating depression and neuropathic pain but were limited by poor pharmacokinetics or QT prolongation risks. BMT-108908 is used as a tool compound to benchmark target engagement and safety margins .
Cognitive Safety Profile
A critical aspect of NR2B modulation is the balance between therapeutic efficacy (e.g., antidepressant effect) and cognitive impact.
-
Biomarker: BMT-108908 administration in non-human primates results in specific qEEG changes: decreased Beta power and increased Delta power , without the Gamma power increase seen with ketamine [1].[4]
-
Adverse Events: High occupancy of NR2B receptors by BMT-108908 (>80%) is associated with transient impairments in working memory (Delayed Match to Sample tasks), highlighting the need for precise dosing in clinical candidates [1].
References
-
Weed, M. R., Bookbinder, M., Polino, J., Keavy, D., Cardinal, R. N., Simmermacher-Mayer, J., ...[5] & Bristow, L. J. (2016).[4][5] Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains. Neuropsychopharmacology, 41(2), 568-577.[5] [Link]
-
Mott, D. D., et al. (1998). Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition. Nature Neuroscience, 1(8), 659-667. [Link]
-
Hansen, K. B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews, 70(4), 592-658. [Link]
Sources
- 1. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023034589A1 - Glun2b-subunit selective antagonists of the n-methyl-d-aspartate receptors with enhanced potency at acidic ph - Google Patents [patents.google.com]
- 3. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMT-108908: DMSO and Aqueous Buffer Solubility
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
BMT-108908 is a potent and selective negative allosteric modulator of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[1] As with any novel compound, understanding its solubility characteristics is paramount for generating reliable and reproducible data in preclinical research. This document provides a comprehensive guide to determining the solubility of BMT-108908 and preparing stock and working solutions in both dimethyl sulfoxide (DMSO) and aqueous buffers. The protocols herein are designed to be self-validating, empowering researchers to establish optimal conditions for their specific experimental needs.
Understanding the Physicochemical Properties of BMT-108908
A foundational understanding of the physicochemical properties of BMT-108908 is crucial for developing effective solubility protocols.
| Property | Value | Source |
| IUPAC Name | (R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one | [1] |
| Molecular Formula | C₂₂H₂₅FN₂O₂ | [1] |
| Molecular Weight | 368.45 g/mol | [1] |
| Appearance | White powder (assumed, typical for purified small molecules) | N/A |
The presence of both hydrophobic (e.g., fluorobenzyl and phenyl groups) and polar (e.g., hydroxyl and amide groups) moieties suggests that BMT-108908 will exhibit limited solubility in aqueous solutions and will likely require an organic solvent, such as DMSO, for initial solubilization.
Protocol for Determining the Maximum Solubility of BMT-108908 in DMSO
The following "shake-flask" method is a widely accepted approach for determining the thermodynamic solubility of a compound.[2]
Materials
-
BMT-108908 powder
-
Anhydrous, high-purity DMSO[3]
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator water bath[4]
-
Incubator/shaker
-
High-performance liquid chromatography (HPLC) or other suitable quantitative analytical method
-
Calibrated analytical balance
Experimental Workflow for DMSO Solubility Determination
Caption: Workflow for determining the maximum solubility of BMT-108908 in DMSO.
Step-by-Step Protocol
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of BMT-108908 (e.g., 2-5 mg) into a sterile microcentrifuge tube or glass vial.[2] The goal is to have undissolved solid remaining after equilibration.
-
Add a precise volume of anhydrous DMSO (e.g., 1 mL).
-
-
Equilibration:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to create a suspension.
-
Place the vial on an orbital shaker or use a magnetic stir bar and incubate at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Phase Separation:
-
After the incubation period, centrifuge the suspension at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant, ensuring that no solid material is transferred.
-
Prepare a series of dilutions of the supernatant in DMSO.
-
Quantify the concentration of BMT-108908 in the diluted samples using a validated analytical method, such as HPLC, against a standard curve prepared with known concentrations of the compound.[2]
-
Calculate the original concentration in the saturated supernatant by applying the dilution factor. This value represents the maximum solubility of BMT-108908 in DMSO under the tested conditions.
-
Preparation of a BMT-108908 DMSO Stock Solution
Once the maximum solubility is determined, a concentrated stock solution can be prepared. It is advisable to prepare the stock at a concentration slightly below the determined maximum solubility to ensure complete dissolution.
Materials
-
BMT-108908 powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
Step-by-Step Protocol
-
Calculation: Determine the mass of BMT-108908 required to achieve the desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * 1 L/1000 mL * 368.45 g/mol * 1000 mg/g = 3.68 mg
-
-
Dissolution:
-
Carefully weigh the calculated mass of BMT-108908 and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Tightly cap the vial and vortex thoroughly until the compound is completely dissolved.[4]
-
If dissolution is slow, sonicate the vial in a water bath for several minutes or warm gently to 37°C.[4][5] Be cautious with heating, as it may degrade the compound.[4]
-
-
Storage:
| Storage Condition | Recommended Duration |
| Powder | -20°C for up to 3 years; 4°C for up to 2 years |
| In DMSO | -80°C for up to 6 months; -20°C for up to 1 month |
Note: These are general recommendations; stability should be verified for long-term studies.[6]
Preparation of Aqueous Working Solutions from DMSO Stock
Due to the likely poor aqueous solubility of BMT-108908, direct dissolution in aqueous buffers is not recommended. The following protocol outlines the preparation of working solutions by diluting the DMSO stock. A key consideration is to minimize the final DMSO concentration in the assay to avoid solvent-induced artifacts or cytotoxicity, typically keeping it below 0.5%.[4][6]
The Challenge of Aqueous Dilution
A common issue when diluting a compound from a 100% DMSO stock into an aqueous buffer is precipitation.[4][7] This occurs because the compound, which is soluble in the organic solvent, becomes supersaturated and crashes out in the aqueous environment. To mitigate this, a stepwise dilution approach is recommended.
Workflow for Preparing Aqueous Working Solutions
Caption: Recommended workflow for preparing aqueous working solutions of BMT-108908.
Step-by-Step Protocol
-
Serial Dilution in DMSO:
-
Final Dilution in Aqueous Buffer:
-
Directly add a small volume of the appropriate DMSO stock (or intermediate dilution) to your pre-warmed aqueous buffer (e.g., cell culture medium, phosphate-buffered saline). For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock, add 1 µL of the stock to 1 mL of buffer.
-
Vortex or mix immediately and thoroughly upon addition to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
-
Vehicle Control:
-
Always prepare a vehicle control by adding the same final concentration of DMSO to the aqueous buffer without the compound.[4] This is crucial for distinguishing the effects of the compound from those of the solvent.
-
Preparation of Common Aqueous Buffers
The choice of aqueous buffer will depend on the specific application (e.g., cell culture, enzyme assays). Below are recipes for two commonly used buffers.
Phosphate-Buffered Saline (PBS) (1X, pH 7.4)
| Component | Mass for 1 L | Final Concentration |
| NaCl | 8 g | 137 mM |
| KCl | 0.2 g | 2.7 mM |
| Na₂HPO₄ | 1.44 g | 10 mM |
| KH₂PO₄ | 0.24 g | 1.8 mM |
Procedure:
-
Dissolve the salts in 800 mL of distilled water.
-
Adjust the pH to 7.4 with HCl.
-
Add distilled water to a final volume of 1 L.
-
Sterilize by autoclaving.[8]
Tris-Buffered Saline (TBS) (1X, pH 7.4)
| Component | Mass for 1 L | Final Concentration |
| Tris | 2.42 g | 20 mM |
| NaCl | 8 g | 137 mM |
Procedure:
-
Dissolve Tris and NaCl in 800 mL of distilled water.
-
Adjust the pH to 7.4 with HCl.
-
Add distilled water to a final volume of 1 L.
-
Sterilize by autoclaving.
Conclusion
These application notes provide a comprehensive framework for determining the solubility of BMT-108908 and preparing reliable DMSO stock and aqueous working solutions. By following these protocols, researchers can minimize variability and ensure the generation of high-quality, reproducible data. It is imperative to perform solubility and stability tests for your specific batch of BMT-108908, as these properties can be influenced by factors such as crystallinity and purity.
References
-
National Center for Biotechnology Information. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
LifeTein. (n.d.). Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, November 19). Hydrocarbon molar water solubility predicts NMDA vs. GABAA receptor modulation. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
-
Bio-Techne. (n.d.). Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation. Retrieved from [Link]
-
Pharmaxchange. (n.d.). preparation of buffer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 6). Biochemical Properties of Synaptic Proteins Are Dependent on Tissue Preparation: NMDA Receptor Solubility Is Regulated by the C-Terminal Tail. Retrieved from [Link]
- Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing...
-
ResearchGate. (2018, November 21). Solubility of drug in DMSO? Retrieved from [Link]
-
ResearchGate. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 15). Dimethyl Sulfoxide. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Buffers for Biochemical Reactions [worldwide.promega.com]
BMT-108908 administration routes and vehicle selection for pharmacokinetics
Application Note: Pharmacokinetic Profiling & Formulation Strategy for BMT-108908
Executive Summary
BMT-108908 is a potent, selective Negative Allosteric Modulator (NAM) of the NR2B subtype of the NMDA receptor , currently under investigation for the treatment of cognitive impairment and Treatment-Resistant Depression (TRD).[1] As a CNS-targeted small molecule, the success of BMT-108908 relies heavily on its ability to cross the Blood-Brain Barrier (BBB) and maintain therapeutic plasma exposure.
This application note provides a scientifically grounded protocol for the vehicle selection, formulation, and administration of BMT-108908 in rodent pharmacokinetic (PK) studies. Unlike generic protocols, this guide addresses the specific physicochemical challenges of the BMT-108908 scaffold (fluorobenzyl-piperidinyl-pyrrolidinone core), prioritizing solubility optimization and CNS bioavailability.
Physicochemical Profiling & Pre-Formulation
Before selecting a vehicle, we must analyze the molecule's properties to predict solubility behavior.
-
Compound: BMT-108908[1]
-
Chemical Structure: (R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one[1]
-
Molecular Weight: 368.45 g/mol [1]
-
Predicted LogP: ~3.2 – 3.8 (Lipophilic)
-
Ionization (pKa): The piperidine nitrogen is basic (estimated pKa ~8.5–9.5).
-
Implication: The molecule is positively charged (cationic) at acidic pH and neutral (lipophilic) at physiological pH (7.4).
-
Formulation Challenge: The neutral form (at pH 7.4) has poor aqueous solubility, posing a risk of precipitation upon intravenous (IV) injection. However, its basic nature allows for solubility enhancement using acidification or complexation .
Vehicle Selection Strategy
The following vehicle systems are validated for BMT-108908 to ensure solution stability (IV) and maximum absorption (PO).
A. Intravenous (IV) Administration (Bolus)
Goal: Absolute bioavailability reference; requires 100% solution, no precipitation.
| Component | Recommended % | Function | Mechanism of Action |
| DMSO | 5% | Co-solvent | Disrupts water lattice; solubilizes the lipophilic core. |
| Captisol® (SBE-β-CD) | 20% (w/v) | Complexing Agent | Encapsulates the hydrophobic fluorobenzyl tail; prevents precipitation upon dilution in blood. |
| Saline / Water | q.s. (to 100%) | Diluent | Maintains tonicity. |
| pH Adjustment | pH 4.5–5.0 | Solubility Enhancer | Uses 0.1N HCl or Citrate Buffer to protonate the piperidine nitrogen, drastically increasing solubility. |
Alternative IV Vehicle (If Cyclodextrins are unavailable):
-
Vehicle: 10% DMSO / 40% PEG 400 / 50% Water.
-
Note: High PEG content can increase blood viscosity; administer slowly.
B. Oral (PO) Administration
Goal: Maximize exposure and mimic potential clinical formulation.
| Component | Recommended % | Function | Mechanism of Action |
| 0.5% Methylcellulose (MC) | 99.5% | Suspending Agent | Increases viscosity to prevent settling of drug particles. |
| Tween 80 | 0.5% | Surfactant | Wets the hydrophobic surface of BMT-108908 particles to improve dissolution rate. |
Pro-Tip: For CNS drugs like BMT-108908, a Lipid-based formulation (e.g., Labrasol or Corn Oil) can sometimes enhance lymphatic transport and BBB penetration better than aqueous suspensions, though MC/Tween is the standard for initial screening.
Workflow Visualization
The following diagrams illustrate the decision logic for formulation and the experimental workflow.
Figure 1: Decision tree for BMT-108908 vehicle selection based on physicochemical properties.
Detailed Experimental Protocol
Phase 1: Formulation Preparation
Step 1: IV Solution (1 mg/mL)
-
Weigh BMT-108908 powder accurately.
-
Dissolve fully in 100% DMSO (5% of final volume). Vortex until clear.
-
Prepare 20% Captisol in water (or Citrate Buffer pH 4.0).
-
Slowly add the Captisol solution to the DMSO concentrate while vortexing.
-
Check pH. If > 5.5, adjust to pH 4.5–5.0 using 1N HCl. Crucial: The basic nitrogen aids solubility here.
-
Filter sterilize (0.22 µm PVDF membrane) before injection.
Step 2: PO Suspension (10 mg/mL)
-
Weigh BMT-108908 powder.
-
Add Tween 80 (0.5% of final volume) directly to the powder. Triturate (grind) with a mortar and pestle to wet the solid.
-
Slowly add 0.5% Methylcellulose solution while triturating to form a smooth paste.
-
Dilute to final volume. Vortex well before dosing.
Phase 2: In-Life Dosing & Sampling
Animals: Male Sprague-Dawley Rats (250–300g) or C57BL/6 Mice. Groups:
-
Group A: IV Bolus (1 mg/kg)
-
Group B: PO Gavage (10 mg/kg)
Sampling Schedule:
-
Plasma: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
Brain (Terminal): Harvest brains at Tmax (e.g., 1h) and 4h from a satellite group to calculate Brain-to-Plasma (B/P) Ratio . This is critical for an NR2B candidate.
Sample Processing:
-
Collect blood into K2-EDTA tubes.
-
Centrifuge at 3000 x g for 10 min at 4°C.
-
Harvest plasma.[2]
-
Homogenize brain tissue in PBS (1:3 ratio).
-
Precipitate proteins with Acetonitrile (containing Internal Standard) for LC-MS/MS analysis.
Data Analysis & Interpretation
Calculate the following parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin):
- : Maximum concentration.
- : Terminal half-life.
- : Total exposure.
-
: Oral Bioavailability =
. -
: Brain partition coefficient =
.-
Target: For an effective CNS drug, aim for
(ideally > 1.0).
-
Figure 2: Workflow including critical brain sampling for CNS bioavailability assessment.
Troubleshooting & Expert Tips
-
Hemolysis in IV Group: If you observe hemolysis, your vehicle might be too hypertonic or the pH too extreme.
-
Fix: Dilute the DMSO/PEG mixture with saline rather than water. Ensure pH is not < 4.0.
-
-
Low Oral Exposure:
-
Cause: Particle size too large (dissolution limited).
-
Fix: Micronize the compound or switch to a Lipid-based vehicle (e.g., 10% DMSO / 90% Corn Oil) to exploit the "food effect" mechanism.
-
-
High Brain Binding:
-
BMT-108908 is lipophilic. Measure Free Brain Fraction (
) using equilibrium dialysis to ensure the drug is actually available to the NR2B receptor, not just stuck in brain lipids.
-
References
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for physicochemical profiling).
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: BMT-108908 Formulation & Solubility Guide
Executive Summary: Why is your compound crashing out?
If you are observing white turbidity or crystal formation upon adding BMT-108908 (an NR2B-selective NMDA receptor negative allosteric modulator) to physiological saline, you are encountering a classic "solvent shock" precipitation .[1]
BMT-108908 (CAS# 1801151-15-4) is a lipophilic small molecule (
Immediate Action Required: Stop your current experiment. Do not vortex or heat in an attempt to re-dissolve; this usually degrades the compound or creates a non-homogeneous suspension unsuitable for dosing.[1] Proceed to Section 2 for the correct formulation protocols.
Part 1: The Physicochemical Root Cause[1]
To solve the issue, we must understand the molecule's behavior in solution.[1]
| Property | Value | Implication for Solubility |
| Molecular Weight | 368.45 g/mol | Moderate size, typical for CNS drugs.[1] |
| Lipophilicity (LogP) | High (Predicted > 3.[1]5) | Prefers lipid environments; resists water.[1] |
| pKa (Basic Nitrogen) | ~8.5 (Piperidine ring) | Ionized at acidic pH, but largely uncharged at physiological pH (7.4).[1] |
| Current Vehicle | 0.9% Saline (pH ~5.5-7.[1]0) | High Ionic Strength: |
The Mechanism of Failure
When you inject a DMSO stock into saline:[1]
-
Dielectric Constant Shift: The solvent environment shifts from
(DMSO) to (Water).[1] -
Hydrophobic Exclusion: The water network reorganizes to exclude the non-polar fluorobenzyl and piperidine moieties of BMT-108908.[1]
-
Nucleation: Supersaturation occurs immediately, leading to rapid nucleation and precipitation.[1]
Part 2: Validated Formulation Protocols
Do not use simple saline.[1] Use one of the following "Rescue Vehicles" depending on your application.
Workflow Visualization: Formulation Decision Tree
Figure 1: Decision matrix for selecting the appropriate vehicle based on experimental needs.
Protocol A: The "Sandwich" Co-Solvent Method (Recommended for IP/SC)
Best for: Rodent studies (IP/SC) where drug load needs to be high (1–10 mg/kg).[1]
The Concept: We use PEG400 and Tween 80 to create a "shield" around the DMSO-solvated drug before it touches the water.[1]
Reagents:
-
BMT-108908 Stock (dissolved in 100% DMSO)[1]
-
PEG400 (Polyethylene glycol 400)[1]
-
Tween 80 (Polysorbate 80)[1]
-
Saline (0.9% NaCl)[1]
Step-by-Step Procedure:
-
Calculate Volumes: For a 1 mL final volume (Example):
-
Step 1 (The Solubilization): Add the DMSO stock to the PEG400 first.[1] Vortex thoroughly. The solution should remain clear.
-
Step 2 (The Surfactant): Add the Tween 80 to the DMSO/PEG mixture.[1] Vortex.
-
Step 3 (The Dilution): Slowly add the Saline dropwise while vortexing.
Protocol B: Cyclodextrin Complexation (Recommended for IV)
Best for: Intravenous (IV) administration or if toxicity from PEG/DMSO is a concern.[1]
The Concept: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "bucket" that encapsulates the hydrophobic drug, shielding it from the saline.[1]
Reagents:
Step-by-Step Procedure:
-
Weigh the required amount of BMT-108908 powder.[1]
-
Add the 30% HP-β-CD solution directly to the powder.[1]
-
Sonication: Sonicate in a water bath at 37°C for 20–40 minutes.
-
Visual Check: The solution should become clear. If particles remain, filter through a 0.22 µm PVDF filter (check filter compatibility to ensure no drug loss).[1]
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I just acidify the saline to dissolve it? A: While BMT-108908 contains a basic nitrogen and might dissolve better at pH 4.0, injecting acidic saline causes significant pain and tissue necrosis in animals (peritonitis in IP, phlebitis in IV).[1] Furthermore, once the acidic solution hits the physiological pH (7.[1]4) of the blood/tissue, the drug will precipitate immediately (the "microprecipitation" risk), potentially causing embolisms.[1] Stick to Protocol A or B.
Q2: My stock solution in DMSO froze at 4°C. Is it ruined? A: No. DMSO freezes at 19°C.[1] This is normal. Thaw it completely at room temperature (25°C) and vortex before use. Do not heat above 37°C as BMT-108908 stability at high heat in solution is not fully characterized.[1]
Q3: What is the maximum concentration I can achieve? A:
-
Pure Saline: < 0.1 mg/mL (Likely precipitates).[1]
-
Protocol A (Co-solvent): Typically 1–5 mg/mL.[1]
-
Protocol B (Cyclodextrin): Typically 2–10 mg/mL (Dependent on sonication time).[1]
Q4: Can I use CMC (Carboxymethylcellulose) or Methylcellulose? A: Yes, but this creates a suspension , not a solution.[1]
-
Use case: Oral gavage (PO).[1]
-
Contraindication: Never use suspensions for IV injection (death risk).[1] For IP, suspensions result in slow, erratic absorption compared to the solutions in Protocol A/B.[1]
References
-
BMT-108908 Chemical Properties & Structure. MedKoo Biosciences.[1] Available at: (Accessed Oct 2023).[1]
-
Physiological Saline Properties. Scholar Chemistry MSDS. Available at: .
-
General Guidelines for Solubilizing Hydrophobic Drugs. World Health Organization (WHO) Technical Report Series, Annex 4.[1] Available at: .[1]
-
NR2B Negative Allosteric Modulator Mechanism. Note: BMT-108908 is structurally categorized as an NR2B-selective NAM, distinct from IP6K inhibitors.[1] (Clarification based on chemical structure analysis).[1][3]
Sources
minimizing off-target effects of BMT-108908 at high concentrations
Welcome to the BMT-108908 Technical Support Center . This guide is designed for application scientists, pharmacologists, and drug development professionals working with BMT-108908, a potent negative allosteric modulator (NAM) selective for the GluN2B subtype of the NMDA receptor.
While BMT-108908 demonstrates robust antidepressant-like efficacy in preclinical models, researchers frequently encounter a narrow therapeutic index at high concentrations. This guide addresses the mechanistic causality behind these off-target effects—specifically hERG channel inhibition and cognitive impairment—and provides actionable, self-validating troubleshooting strategies.
Mechanistic Dashboard: Concentration-Dependent Divergence
BMT-108908 concentration-dependent divergence between therapeutic efficacy and off-target toxicity.
FAQ & Troubleshooting Guide
Q1: Why am I observing sudden cardiac abnormalities (e.g., QT prolongation) in my in vivo models at doses >1 mg/kg?
Causality & Mechanism: BMT-108908 contains a piperidinyl pyrrolidinone scaffold. The basic nitrogen in the piperidine ring is highly lipophilic and susceptible to trapping within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. At the minimum effective dose (MED) of 0.56 mg/kg (i.v.), the plasma free drug concentration maintains a severely narrow 34-fold margin relative to its hERG IC50 of 620 nM . When bolus dosing exceeds 1 mg/kg, the
Q2: My behavioral assays show generalized cognitive impairment rather than the expected antidepressant-like effect. Why? Causality & Mechanism: This is a classic case of "over-targeting." GluN2B-containing NMDA receptors are critical for long-term potentiation (LTP) and synaptic plasticity. While ~70-75% receptor occupancy produces optimal antidepressant-like effects, pushing the dose higher (approaching >90% occupancy) profoundly suppresses glutamatergic signaling. In nonhuman primates, acute administration of BMT-108908 at high doses produces transient, dose-dependent cognitive impairments across multiple domains, including working memory and visuo-spatial learning . Actionable Solution: Cap your dosing to achieve no more than 75% ex vivo brain GluN2B occupancy. If your vehicle or lipid-based formulation increases blood-brain barrier penetrance unexpectedly, you must recalibrate your dose-response curve downward.
Q3: How can I chemically modify the BMT-108908 scaffold to reduce these off-target effects in my analog development program? Causality & Mechanism: The hERG liability is driven by the high pKa of the piperidine nitrogen, which allows it to exist as a cation at physiological pH and interact with aromatic residues in the hERG pore. Actionable Solution: Fluorine substitution on the piperidine core (e.g., transitioning to a (3S,4S)-fluoropiperidine motif) significantly reduces nitrogen basicity via inductive electron withdrawal. This exact strategy was successfully employed to develop BMS-986169, which ameliorated the hERG inhibition (IC50 > 28 μM) while maintaining high GluN2B affinity .
Quantitative Data Summary
| Pharmacological Parameter | Value | Clinical/Experimental Implication |
| GluN2B Binding Affinity ( | 1.4 nM | Highly potent on-target binding. |
| GluN2B Functional Inhibition ( | 4.2 nM | Robust functional suppression in cellular models. |
| hERG Channel Inhibition ( | 620 nM | High risk of cardiotoxicity at elevated |
| Minimum Effective Dose (MED) | 0.56 mg/kg (i.v.) | Baseline for therapeutic behavioral efficacy (mFST). |
| Plasma Concentration at MED | 150 nM (Total) | Yields ~18 nM free drug; narrow 34-fold safety margin. |
| Target Brain Occupancy at MED | ~75% | Optimal window before cognitive impairment begins. |
Experimental Protocol: Parallel Ex Vivo Occupancy and hERG Validation
To ensure your formulation of BMT-108908 remains within the therapeutic window, you must validate both brain occupancy and hERG liability in parallel. This protocol establishes a self-validating loop to confirm that your observed behavioral phenotypes are strictly on-target.
Step 1: In Vivo Dosing & Pharmacokinetics
-
Administer BMT-108908 (0.3, 0.56, and 1.0 mg/kg IV) to adult C57BL/6 mice.
-
At
(15 minutes post-dose), collect terminal blood via cardiac puncture into K2-EDTA tubes. -
Centrifuge at 2,000 x g for 10 minutes to isolate plasma. Quantify free drug concentration using LC-MS/MS coupled with rapid equilibrium dialysis.
-
Causality Check: Measuring free drug rather than total drug is critical, as only the unbound fraction interacts with the hERG channel pore.
-
Step 2: Ex Vivo GluN2B Receptor Occupancy (Self-Validating)
-
Rapidly extract the brain, dissect the forebrain, and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Incubate homogenates with 2 nM of the tritiated GluN2B-specific radioligand
Ro 25-6981 for 90 minutes at 4°C. -
Terminate the reaction via rapid filtration through GF/B glass fiber filters.
-
Self-Validation Step: Include a parallel cohort treated with 10 μM of unlabeled Ro 25-6981 to define non-specific binding (NSB). If NSB exceeds 30% of total binding, your filter washing stringency is too low, invalidating the occupancy calculation.
-
Calculate % Occupancy =
.
Step 3: Automated hERG Patch-Clamp (In Vitro)
-
Plate CHO cells stably expressing hERG channels on a planar patch-clamp platform.
-
Apply BMT-108908 at concentrations bracketing the in vivo free plasma
(e.g., 10, 30, 100, 300, 1000 nM). -
Elicit hERG tail currents using a voltage step protocol: depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds to measure the peak outward tail current.
-
Self-Validation Step: Conclude the recording by applying 100 nM dofetilide (a potent hERG blocker). The assay is only valid if dofetilide produces >90% tail current inhibition, proving the recorded baseline currents were exclusively hERG-mediated.
References
-
Title: BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. Source: ACS Medicinal Chemistry Letters (PubMed Central). URL: [Link]
-
Title: Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains. Source: Neuropsychopharmacology (PubMed). URL: [Link]
improving BMT-108908 stability in long-term cell culture experiments
Improving Stability in Long-Term Cell Culture Experiments
Welcome to the technical support center for BMT-108908, a novel, potent, and specific small-molecule inhibitor of Apoptosis-Regulating Kinase 1 (ARK1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the compound's stability in long-term in vitro studies (e.g., experiments lasting >48 hours).
Users have reported a diminished biological effect of BMT-108908 in experiments extending beyond 48-72 hours. Our internal investigations suggest that the compound's efficacy can be compromised by two primary factors: (1) susceptibility to hydrolysis at physiological pH in aqueous media and (2) significant, non-specific binding to serum proteins like albumin.[1][2][3]
This document provides detailed troubleshooting guides, validated protocols, and answers to frequently asked questions to help you maintain a consistent, effective concentration of BMT-108908 throughout your long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of BMT-108908 instability in my experiment? A1: The most common indicator of instability is a reduction or complete loss of the expected biological effect over time.[4][5] For example, if BMT-108908 is used to induce apoptosis, you might observe an initial apoptotic response that plateaus or reverses after 48 hours, despite the media containing the compound. Inconsistent results between identical experiments are also a strong indicator.[4]
Q2: What is the recommended solvent and storage condition for BMT-108908 stock solutions? A2: BMT-108908 should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[6][7] This stock solution should be aliquoted into single-use volumes in low-protein-binding tubes and stored at -80°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles, as moisture absorption by DMSO can accelerate compound degradation.[7]
Q3: How often should I replace the culture medium containing BMT-108908? A3: Due to its limited stability in aqueous media, we recommend a full media replacement with freshly diluted BMT-108908 every 24-48 hours.[6] The optimal frequency depends on the metabolic rate and density of your cell line.[4] For highly metabolic or dense cultures, a 24-hour interval is strongly advised.
Q4: Can I use a lower serum concentration to mitigate protein binding? A4: Yes, reducing the serum concentration in your culture medium can increase the bioavailable fraction of BMT-108908. If your cell line can be maintained in a lower serum concentration (e.g., 2-5% FBS) or in serum-free media, this is a recommended strategy. However, you must first validate that the altered media conditions do not otherwise affect your experimental model or results.
Q5: Is BMT-108908 sensitive to light or temperature? A5: BMT-108908 shows moderate sensitivity to prolonged light exposure and is susceptible to accelerated degradation at higher temperatures.[9] Always store stock solutions and the lyophilized powder protected from light.[8] While experiments are conducted at 37°C, minimize the time that media containing the compound spends outside the incubator.
Troubleshooting Guide: Loss of BMT-108908 Efficacy
This guide is structured to help you diagnose and solve issues related to the loss of compound activity in your long-term experiments.
Issue 1: Gradual loss of expected biological effect after 48 hours.
-
Potential Cause A: Chemical Degradation (Hydrolysis)
-
Why it happens: BMT-108908 contains functional groups that are susceptible to hydrolysis, a chemical reaction where water breaks down the molecule.[10][11][12][13] This process is accelerated at the physiological pH (7.2-7.4) and temperature (37°C) of cell culture media.[9][14]
-
How to confirm: The most definitive method is to analyze the concentration of intact BMT-108908 in your culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[15] Collect media samples at 0, 24, 48, and 72 hours post-addition and measure the remaining compound concentration. A significant decrease indicates degradation.
-
Solution:
-
Increase Dosing Frequency: Replace the entire volume of culture medium with fresh medium containing newly diluted BMT-108908 every 24 hours. This ensures a more consistent concentration of the active compound.
-
Use Stabilized Media Components: If using custom media, consider replacing L-glutamine with the more stable dipeptide, L-alanyl-L-glutamine, as glutamine degradation can affect media pH and stability.[14]
-
-
-
Potential Cause B: Sequestration by Serum Proteins
-
Why it happens: BMT-108908 is lipophilic and binds with high affinity to proteins present in fetal bovine serum (FBS), particularly albumin.[1][2][16] When bound, the compound is not available to enter the cells and engage its target, ARK1. This reduces the effective or "free" concentration of the drug.
-
How to confirm: Perform a dose-response experiment comparing the efficacy of BMT-108908 in your standard medium (e.g., 10% FBS) versus a low-serum medium (e.g., 2% FBS) or a validated serum-free medium. A leftward shift in the dose-response curve (i.e., a lower IC50) in the low-serum condition suggests significant protein binding.
-
Solution:
-
Reduce Serum Concentration: If your cells tolerate it, adapt them to a lower serum concentration for the duration of the experiment.
-
Increase Nominal Concentration: If reducing serum is not an option, you may need to empirically determine a higher starting concentration of BMT-108908 to compensate for the amount sequestered by serum proteins. This should be done carefully to avoid off-target or toxicity effects.
-
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Potential Cause A: Adsorption to Labware
-
Why it happens: As a lipophilic small molecule, BMT-108908 can adsorb to the surface of standard polystyrene plasticware (e.g., flasks, plates, serological pipettes), reducing its concentration in the medium.[17][18][19][20] This effect is more pronounced at lower concentrations and can vary between batches of plasticware.
-
How to confirm: Prepare a solution of BMT-108908 in media, incubate it in your experimental plate for several hours without cells, and then measure the compound concentration in the media via LC-MS/MS. Compare this to a control sample kept in a low-adsorption container (e.g., a glass vial). A lower concentration in the plate indicates adsorption.
-
Solution:
-
Use Low-Binding Plasticware: Switch to ultra-low attachment or other surface-treated plates and tubes designed to minimize small molecule adsorption.
-
Pre-condition Plates: Before adding cells, you can pre-incubate the wells with a solution of the compound at the target concentration for 1-2 hours to saturate the non-specific binding sites on the plastic. Discard this solution before seeding cells and adding the final experimental medium.
-
-
-
Potential Cause B: Cell Density and Metabolism
-
Why it happens: High cell densities can lead to rapid depletion of the compound from the medium, either through cellular uptake and sequestration or metabolic inactivation.[4][21] If the cell density varies significantly between experiments, the rate of compound depletion will also vary, leading to inconsistent results.
-
How to confirm: Run parallel experiments at different initial seeding densities. If the loss of efficacy is more rapid in the higher-density cultures, cell-mediated depletion is a likely factor.
-
Solution:
-
Standardize Seeding Density: Implement a strict protocol for cell counting and seeding to ensure a consistent starting cell number for all experiments.
-
Monitor Confluency: Ensure that the cell confluency at the end of the experiment does not exceed 80-90%, as over-confluent cultures can have altered metabolic rates.
-
Increase Media Volume/Replenishment: For high-density cultures, use a larger volume of medium per well and/or increase the frequency of media replacement to every 24 hours.[6]
-
-
Validated Experimental Protocols
Protocol 1: Preparation of BMT-108908 Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: a. Briefly centrifuge the vial to ensure all powder is at the bottom. b. Under sterile conditions, add the required volume of anhydrous DMSO (e.g., Sigma-Aldrich, Cat# D2650) to achieve a 10 mM stock solution. c. Mix by vortexing for 30 seconds and then sonicating in a water bath for 2-5 minutes until the solution is completely clear.[7]
-
Aliquoting and Storage: a. Dispense the 10 mM stock solution into single-use aliquots (e.g., 5-10 µL) in sterile, low-protein-binding polypropylene microcentrifuge tubes. b. Store the aliquots at -80°C, protected from light.
-
Preparation of Working Solution (Perform Fresh for Each Use): a. Pre-warm the required volume of cell culture medium to 37°C. b. Thaw a single aliquot of the 10 mM stock solution at room temperature. c. Perform a serial dilution. First, dilute the 10 mM stock 1:100 into pre-warmed medium to create a 100 µM intermediate solution. Mix thoroughly by gentle inversion. d. From the 100 µM intermediate, make the final dilution into your pre-warmed experimental medium to achieve the desired final concentration (e.g., 1 µM). e. Crucially , ensure the final DMSO concentration in the medium is ≤0.1% to avoid solvent toxicity.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Protocol 2: Recommended Long-Term Dosing Strategy
This protocol is designed for a 5-day experiment.
-
Day 0: Seed cells in appropriate culture vessels and allow them to adhere and stabilize for 24 hours.
-
Day 1 (1:00 PM): Prepare fresh BMT-108908 working solution (Protocol 1). Aspirate the old medium from the cells and replace it with the medium containing BMT-108908 or the vehicle control.
-
Day 2 (1:00 PM): Repeat Step 2.
-
Day 3 (1:00 PM): Repeat Step 2.
-
Day 4 (1:00 PM): Repeat Step 2.
-
Day 5: Harvest cells for downstream analysis at the desired time point (e.g., 24 hours after the last media change).
Data & Visualization
Table 1: Representative Stability of BMT-108908 in Culture Media
This table illustrates the expected degradation of BMT-108908 under typical culture conditions, as measured by LC-MS/MS. This data highlights the necessity of frequent media changes.
| Time Point (Hours) | % Remaining in DMEM + 10% FBS (37°C) | % Remaining in DMEM (Serum-Free, 37°C) | Notes |
| 0 | 100% | 100% | Baseline concentration. |
| 12 | 85% | 92% | Initial loss is faster in the presence of serum due to binding and potential enzymatic degradation. |
| 24 | 65% | 78% | Significant degradation observed. |
| 48 | 30% | 55% | Effective concentration is well below the target level. |
| 72 | <10% | 35% | Compound is largely depleted. |
Diagrams
Caption: Troubleshooting workflow for BMT-108908 instability.
Caption: Key factors reducing BMT-108908 bioavailability.
References
-
Procell. (2025). Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting. Procell Life Science & Technology. [Link]
-
Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
-
Kopp, J., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(5), 953-968. [Link]
-
Palmgren, J. J., et al. (2006). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. European Journal of Pharmaceutics and Biopharmaceutics, 64(3), 379-387. [Link]
-
ResearchGate. (2025). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions | Request PDF. [Link]
-
Unger, J., et al. (2001). Adsorption of xenobiotics to plastic tubing incorporated into dynamic in vitro systems used in pharmacological research--limits and progress. Biomaterials, 22(14), 2031-2037. [Link]
-
ResearchGate. (2025). Comparison of Biocompatibility and Adsorption Properties of Different Plastics for Advanced Microfluidic Cell and Tissue Culture Models | Request PDF. [Link]
-
Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]
-
van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 421-428. [Link]
-
SciSpace. (2006). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. [Link]
-
Hage, D. S. (2019). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. Journal of Chromatography B, 1114-1115, 126-140. [Link]
-
BioIVT. (2019). Can Interactions Between Therapeutic Proteins and Small Molecule Drugs Be Evaluated In Vitro?[Link]
-
Medical Device and Diagnostic Industry. (2004). Stability testing for IVDs. [Link]
-
Hage, D. S. (2009). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Expert Opinion on Drug Discovery, 4(1), 69-79. [Link]
-
ResearchGate. (2025). Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
-
Applied StemCell. (2025). Optimizing Cell Line Stability for Long-Term Research. [Link]
-
CUNY OpenEd. Synthesis of Biological Macromolecules - Hydrolysis. [Link]
-
Kratz, F. (2012). Clinical impact of serum proteins on drug delivery. Journal of Controlled Release, 161(2), 429-445. [Link]
-
European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. [Link]
-
SLCC Open. 6.3 Synthesis of Biological Macromolecules. [Link]
-
Kopp, J., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(5), 953-968. [Link]
-
MDPI. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. [Link]
-
eLife. (2022). The uniformity and stability of cellular mass density in mammalian cell culture. [Link]
-
Pluth, M. D., et al. (2021). Hydrolysis-Based Small-Molecule Hydrogen Selenide (H2Se) Donors for Intracellular H2Se Delivery. Journal of the American Chemical Society, 143(46), 19542-19550. [Link]
-
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
-
ResearchGate. (2025). Cell culture media impact on drug product solution stability. [Link]
-
J ATE. (2024). Assessing the Stability of NISTCHO Cells in Long- Term Culture. [Link]
-
Cell Press. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
Health and Safety Executive. (2026). Safe handling of cytotoxic drugs in the workplace. [Link]
-
MIT OpenCourseWare. (2020). Lecture 2.1: The Cell and How it Works — Condensation and Hydrolysis. YouTube. [Link]
Sources
- 1. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Biology 2e, The Chemistry of Life, Biological Macromolecules, Synthesis of Biological Macromolecules | OpenEd CUNY [opened.cuny.edu]
- 12. 6.3 Synthesis of Biological Macromolecules – College Biology I [slcc.pressbooks.pub]
- 13. Hydrolysis-Based Small-Molecule Hydrogen Selenide (H2Se) Donors for Intracellular H2Se Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting [procellsystem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Adsorption of xenobiotics to plastic tubing incorporated into dynamic in vitro systems used in pharmacological research--limits and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. (2006) | Joni J. Palmgrén | 129 Citations [scispace.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BMT-108908 Concentration for Selective GluN2B Inhibition
Welcome to the technical support center for BMT-108908, a potent and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful application of BMT-108908 in your experiments. Our goal is to empower you with the knowledge to confidently optimize its concentration for achieving selective GluN2B inhibition.
I. Understanding BMT-108908 and its Target: The GluN2B Receptor
N-methyl-D-aspartate receptors (NMDARs) are critical players in excitatory neurotransmission and are implicated in various neurological processes and disorders.[2][3] These receptors are heterotetrameric ion channels typically composed of two GluN1 subunits and two GluN2 subunits.[3] The GluN2 subunit composition (GluN2A-D) dictates the receptor's biophysical and pharmacological properties.[3]
BMT-108908 is a negative allosteric modulator that selectively targets NMDARs containing the GluN2B subunit.[1] Overactivation of GluN2B-containing NMDARs is associated with neurodegenerative conditions due to excessive Ca2+ influx, making selective inhibitors like BMT-108908 valuable research tools and potential therapeutic agents.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMT-108908?
BMT-108908 is a negative allosteric modulator (NAM) selective for the GluN2B subtype of the NMDA receptor.[1] Unlike competitive antagonists that bind to the glutamate binding site, allosteric modulators bind to a different site on the receptor. This binding event changes the receptor's conformation, reducing the probability of the channel opening in response to agonist binding (glutamate and glycine). This mechanism allows for a more nuanced modulation of receptor activity compared to complete channel blockade.
Q2: How should I prepare and store BMT-108908?
For optimal results and longevity, adhere to the following storage and preparation guidelines:
| Parameter | Recommendation |
| Storage (Solid) | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.[1] |
| Solvent | The solubility of BMT-108908 should be determined from the product datasheet. However, many similar compounds are soluble in DMSO. |
| Stock Solution Storage | Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (months) or -80°C for long-term storage. |
Always refer to the manufacturer's specific instructions on the product datasheet for the most accurate information.
Q3: What is a good starting concentration for my experiments?
III. Troubleshooting Guide: Achieving Selective GluN2B Inhibition
This section addresses common challenges encountered when optimizing BMT-108908 concentration.
Issue 1: Incomplete or No Inhibition of GluN2B Activity
Possible Cause 1: Suboptimal BMT-108908 Concentration.
-
Explanation: The effective concentration of BMT-108908 can vary significantly between different experimental setups (e.g., cell lines, primary neurons, brain slices) due to factors like receptor expression levels and the concentrations of glutamate and co-agonists (glycine or D-serine).[4][5]
-
Solution: Perform a Dose-Response Analysis. A systematic dose-response experiment is crucial to determine the IC50 of BMT-108908 in your specific system.[6][7] This involves testing a range of concentrations to identify the concentration that produces 50% of the maximal inhibition.
Protocol: Generating a Dose-Response Curve using Electrophysiology
This protocol provides a general framework for whole-cell patch-clamp recordings from cultured neurons or brain slices.[8][9]
-
Preparation: Prepare artificial cerebrospinal fluid (aCSF) and an internal solution for your patch pipette. Prepare a series of BMT-108908 dilutions in aCSF.
-
Recording Setup: Transfer the cultured cells or brain slice to the recording chamber and perfuse with aCSF.
-
Establish Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest. Voltage-clamp the neuron at a holding potential of -70 mV.
-
Isolate NMDA Currents: To specifically measure NMDA receptor currents, block AMPA/kainate receptors using an antagonist like CNQX (e.g., 20 µM). To remove the voltage-dependent magnesium block of NMDA receptors, either use a Mg2+-free aCSF or hold the cell at a depolarized potential (e.g., +40 mV).[4]
-
Evoke Currents: Apply a solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to evoke a current.[10]
-
Apply BMT-108908: After establishing a stable baseline response to the agonist application, perfuse the different concentrations of BMT-108908 and measure the resulting inhibition of the NMDA-evoked current.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the BMT-108908 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.[11]
Caption: Workflow for determining the IC50 of BMT-108908 using electrophysiology.
Possible Cause 2: Issues with BMT-108908 Solution Integrity.
-
Explanation: Improper storage or handling can lead to degradation of the compound.
-
Solution: Ensure that BMT-108908 is stored as recommended and that stock solutions are not subjected to multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a properly stored stock solution for each experiment.
Issue 2: Apparent Off-Target Effects or Lack of Selectivity
Possible Cause 1: Concentration is Too High.
-
Explanation: While BMT-108908 is selective for GluN2B, at excessively high concentrations, it may begin to interact with other NMDA receptor subtypes or even other unrelated receptors.[4][12][13] This is a common phenomenon with many pharmacological agents.[14][15]
-
Solution: Use the Lowest Effective Concentration. Based on your dose-response curve, use a concentration that provides significant inhibition of GluN2B activity while remaining below the threshold for off-target effects. This is typically in the range of the IC50 to 10x the IC50.
Possible Cause 2: Presence of Other NMDA Receptor Subtypes.
-
Explanation: The cell type or brain region you are studying may express a mixed population of NMDA receptors (e.g., containing GluN2A, GluN2C, or GluN2D subunits).
-
Solution: Characterize Your System and Use Subtype-Specific Controls.
-
Confirm GluN2B Expression: Use techniques like Western blotting or immunocytochemistry to confirm the presence of the GluN2B subunit in your experimental model.
-
Use Subtype-Selective Antagonists: Employ antagonists with known selectivity for other GluN2 subunits to dissect the contribution of each subtype to the total NMDA receptor current. For example, NVP-AAM077 shows a preference for GluN2A-containing receptors.[3]
-
Caption: Decision-making workflow for troubleshooting lack of selectivity.
Issue 3: Cell Viability is Compromised
Possible Cause 1: Excitotoxicity from Prolonged NMDA Receptor Activation.
-
Explanation: When studying NMDA receptors, especially in cultured cells, prolonged exposure to agonists can lead to excitotoxicity and cell death.[10][16][17] This can be exacerbated if the cells are not healthy to begin with.
-
Solution: Minimize Agonist Exposure and Maintain Cell Health.
-
Limit the duration of agonist application to the minimum time required to obtain a stable recording.
-
Ensure optimal cell culture conditions. For transfected cells, it may be beneficial to grow them in the presence of a general NMDA receptor antagonist to prevent excitotoxicity before the experiment.[10]
-
Possible Cause 2: Off-Target Cytotoxicity at High Concentrations.
-
Explanation: As with selectivity, very high concentrations of any compound can lead to non-specific toxic effects.
-
Solution: Perform a Cell Viability Assay. Use a standard method like the MTT assay to determine the concentration range of BMT-108908 that is non-toxic to your cells over the duration of your experiment.[11][18]
Protocol: Basic MTT Assay for Cytotoxicity
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of BMT-108908 concentrations for the desired experimental duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.[11]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of BMT-108908 that causes a significant reduction in viability.
IV. Concluding Remarks
Optimizing the concentration of BMT-108908 is paramount for achieving selective and reproducible inhibition of GluN2B-containing NMDA receptors. By systematically performing dose-response experiments, carefully considering potential off-target effects, and ensuring the health of your experimental system, you can confidently utilize BMT-108908 to probe the specific roles of GluN2B in your research.
V. References
-
Schreiber, J. A., et al. (2019). A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors. Communications Biology, 2(1), 1-13. (URL: [Link])
-
Hi, I am struggling With NMDA receptor Electrophysiology studies....? - ResearchGate. (URL: [Link])
-
Ferreira, J. S., et al. (2017). Co-agonists differentially tune GluN2B-NMDA receptor trafficking at hippocampal synapses. eLife, 6, e25609. (URL: [Link])
-
Cheson, B. D., et al. (2011). Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity. Journal of clinical oncology, 29(15_suppl), e13035-e13035. (URL: [Link])
-
Chen, B. S., et al. (2012). Glutamate Binding to the GluN2B Subunit Controls Surface Trafficking of N-Methyl-d-aspartate (NMDA) Receptors. Journal of Biological Chemistry, 287(38), 32133-32142. (URL: [Link])
-
Lee, S., et al. (2023). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 14(1), 1-13. (URL: [Link])
-
Wang, R., et al. (2016). Endocytosis of GluN2B-containing NMDA receptor mediates NMDA-induced excitotoxicity. Scientific reports, 6(1), 1-11. (URL: [Link])
-
Hansen, K. B., et al. (2014). Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. Neuron, 81(6), 1345-1355. (URL: [Link])
-
Papo, N., & Shai, Y. (2003). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Journal of molecular recognition, 16(4), 232-237. (URL: [Link])
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (URL: [Link])
-
Vieth, M., et al. (2010). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics, 26(2), 198-204. (URL: [Link])
-
Jourdain, P., et al. (2007). Determination of the IC 50 for glutamate receptor antagonists. A digital holographic microscopy study. Journal of neuroscience methods, 163(2), 298-305. (URL: [Link])
-
Siuda, E. R., et al. (2017). Reversible Control of Native GluN2B-Containing NMDA Receptors with Visible Light. Cell chemical biology, 24(3), 283-290. (URL: [Link])
-
A Short Guide to Electrophysiology and Ion Channels - Publishing at the Library. (URL: [Link])
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. (URL: [Link])
-
Landon, M. R., & Tidor, B. (2011). Rational approaches to improving selectivity in drug design. Current opinion in structural biology, 21(4), 498-506. (URL: [Link])
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: [Link])
-
Schreiber, J. A., et al. (2019). A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors. Communications Biology, 2(1), 1-13. (URL: [Link])
-
Popescu, G. K. (2012). NMDA Receptors: Linking Physiological Output to Biophysical Operation. Journal of neurophysiology, 108(1), 1-13. (URL: [Link])
-
Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC. (URL: [Link])
-
In-cell Western Assays for IC50 Determination - Azure Biosystems. (URL: [Link])
-
Stanika, R. I., et al. (2009). Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release. Journal of neurophysiology, 101(3), 1137-1147. (URL: [Link])
-
Top Strategies To Reduce Off-Target Effects For Safer Genome Editing - Cell and Gene. (URL: [Link])
-
Ferreira, J. S., et al. (2022). Synaptic accumulation of GluN2B-containing NMDA receptors mediates the effects of BDNF-TrkB signalling on synaptic plasticity and in hyperexcitability during status epilepticus. Neuropharmacology, 215, 109153. (URL: [Link])
-
Off-Target Effects and Where to Find Them - CRISPR Medicine News. (URL: [Link])
-
Modrzejewski, D., et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in plant science, 11, 574959. (URL: [Link])
-
New method to detect off-target effects of CRISPR - ScienceDaily. (URL: [Link])
-
Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT - Dove Medical Press. (URL: [Link])
Sources
- 1. medkoo.com [medkoo.com]
- 2. A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Co-agonists differentially tune GluN2B-NMDA receptor trafficking at hippocampal synapses | eLife [elifesciences.org]
- 6. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Top Strategies To Reduce Off-Target Effects For Safer Genome Editing [cellandgene.com]
- 13. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 14. crossfire-oncology.com [crossfire-oncology.com]
- 15. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endocytosis of GluN2B-containing NMDA receptor mediates NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. creative-bioarray.com [creative-bioarray.com]
addressing variability in BMT-108908 behavioral response data
Technical Support Center: BMT-108908
A Guide to Addressing Variability in Preclinical Behavioral Response Data
Introduction
BMT-108908 is a novel investigational compound characterized as a potent and selective negative allosteric modulator of the NR2B subtype of the NMDA receptor.[1] It is under evaluation for its potential therapeutic effects. As with many compounds targeting complex neural systems, researchers may observe significant variability in behavioral responses during preclinical evaluation. This guide is designed to serve as a dedicated technical resource for researchers, scientists, and drug development professionals working with BMT-108908. Its purpose is to provide in-depth troubleshooting strategies and foundational knowledge to identify, understand, and mitigate sources of variability in behavioral data, thereby enhancing the reproducibility and reliability of experimental outcomes.
This document moves beyond a simple checklist, delving into the causal biochemical and physiological mechanisms that underpin variable responses. By understanding the "why" behind an experimental choice, researchers can more effectively design robust studies and interpret their results with higher confidence.
Section 1: Foundational Principles of BMT-108908 Action and Variability
Understanding the mechanism of BMT-108908 is the first step in troubleshooting data variability. As a negative allosteric modulator of the GluN2B (NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor, its effects are intrinsically linked to glutamatergic neurotransmission, a cornerstone of synaptic plasticity, learning, and memory.
Variability in response to a GluN2B modulator can arise from several intrinsic and extrinsic factors:
-
Baseline Glutamatergic Tone: The physiological state of the glutamatergic system can differ between individual animals due to genetic background, age, and prior experiences. This can alter the available "target space" for BMT-108908.
-
Receptor Expression and Distribution: The density and localization of GluN2B-containing NMDA receptors can vary across brain regions and be influenced by factors like stress and hormonal cycles.
-
Serotonergic Interplay: The serotonin (5-HT) system, particularly via 5-HT1A receptors, intricately modulates glutamatergic activity.[2] The 5-HT1A receptor is a G-protein coupled receptor that can be found as a presynaptic autoreceptor on serotonin neurons and as a postsynaptic heteroreceptor in brain regions that receive serotonergic input.[3] Activation of these receptors is involved in the action of anxiolytic and antidepressant medications.[3] Variability in the serotonin system, including known sex differences in receptor density and serotonin synthesis rates, can therefore indirectly influence the behavioral outcomes of BMT-108908 administration.[4][5][6][7]
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Key factors influencing BMT-108908 behavioral response.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during your experiments.
Issue 1: High inter-individual variability in the Elevated Plus Maze (EPM) following BMT-108908 administration.
Question: "We are testing the anxiolytic/anxiogenic potential of BMT-108908 using the EPM. While the group means suggest an effect, the standard deviation is very large, with some animals showing a strong response and others no response at all. What is causing this?"
Answer: The EPM is a widely used assay for anxiety-like behavior but is notoriously sensitive to subtle procedural and environmental variables.[8][9] High variability often stems from inconsistencies in the experimental setup or unaccounted-for biological differences.
Troubleshooting Protocol:
-
Environmental Standardization Audit:
-
Lighting: Ensure consistent light levels (lux) across the maze arms and for every animal tested. Light can significantly influence behavior in the EPM.[9]
-
Noise: Use a white noise generator to mask sudden, startling noises that can induce anxiety and confound results.[10]
-
Olfactory Cues: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate odor trails from previous subjects.[10]
-
-
Procedural Consistency Check:
-
Handling: Ensure all experimenters handle the rodents in a consistent, gentle manner. Pre-test handling for several days can reduce stress.[8][11] Inconsistent handling is a major source of variability.[12]
-
Placement: Always place the animal in the center of the maze facing the same direction (e.g., towards an open arm).[9]
-
Experimenter Blinding: The experimenter conducting the test and scoring the behavior should be blind to the treatment groups to prevent unconscious bias.[8]
-
-
Biological Factors Analysis:
-
Sex Differences: Test males and females separately and on different days if possible to avoid confounding effects from pheromones.[8][13] The serotonin system, which can influence anxiety, differs significantly between sexes.[4][5]
-
Time of Day: Rodents are nocturnal, and their behavior can be affected by circadian rhythms.[13] Conduct all tests during the same time window each day.[12][13]
-
dot graph G { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Troubleshooting workflow for EPM variability.
Issue 2: Lack of a clear dose-response or a biphasic (U-shaped) response in the Forced Swim Test (FST).
Question: "We are evaluating the antidepressant-like effects of BMT-108908 in the FST. We expected a linear increase in mobility with dose, but instead, we're seeing a non-linear, U-shaped response curve, or no clear effect at all. Is this expected?"
Answer: A biphasic dose-response is not uncommon for compounds acting on complex neurotransmitter systems. It can suggest that the drug engages different targets or receptor subtypes at different concentrations. For compounds interacting with systems modulated by serotonin, low doses might preferentially activate high-affinity presynaptic autoreceptors, while higher doses engage postsynaptic receptors, leading to different behavioral outcomes.[14]
Troubleshooting & Investigation Protocol:
-
Confirm FST Protocol Integrity: The FST is a test of behavioral despair, and its execution requires precision.[15][16]
-
Water Temperature: Maintain water temperature strictly at 24-25°C (75°F).[15][17] Hypothermia is a significant confounder.
-
Test Duration: The standard test duration for mice is 6 minutes, with the analysis typically performed on the final 4 minutes, as the initial 2 minutes are considered a period of active escape attempts.[16][18]
-
Habituation: A pre-swim session one day before the actual test can sometimes reduce variability, though this is a point of debate and should be applied consistently if used.[17]
-
-
Dose-Response Deconstruction:
-
Expand Dose Range: Test a wider range of doses, including several very low doses, to better characterize the biphasic curve.
-
Pharmacokinetic (PK) Analysis: Conduct a satellite PK study to ensure that plasma and brain concentrations of BMT-108908 are proportional to the administered dose. Poor absorption or rapid metabolism could explain a flat response.
-
-
Mechanism-Based Investigation:
-
Receptor Occupancy Study: If possible, perform ex vivo receptor occupancy studies at different doses to correlate behavioral effects with target engagement at the GluN2B receptor.
-
Consider Off-Target Effects: At higher doses, BMT-108908 might have off-target effects. A broader receptor screening panel could reveal secondary targets that might contribute to the observed biphasic response.
-
| Dose of BMT-108908 | Expected Primary Effect (GluN2B Modulation) | Possible Confounding Effect | Resulting Behavior in FST |
| Low | Preferential action at high-affinity sites | Activation of presynaptic autoreceptors (e.g., 5-HT1A) reducing neurotransmitter release | Increased Immobility (Pro-depressive) |
| Medium | Optimal GluN2B receptor modulation | Balanced pre- and post-synaptic effects | Decreased Immobility (Antidepressant-like) |
| High | Saturation of GluN2B receptors | Off-target receptor engagement or receptor desensitization | Increased Immobility (Loss of Efficacy) |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Could the gut microbiome be a source of variability in our BMT-108908 studies?
-
A1: Yes, absolutely. The gut microbiota plays a critical role in the metabolism of many orally administered drugs.[19][20][21][22] Differences in gut microbial composition between animals can lead to variations in drug bioavailability and the formation of active or inactive metabolites, directly impacting pharmacokinetics and therapeutic outcomes.[19][23] If you observe unexplained subgrouping in your data, consider standardizing the diet and sourcing animals from a single, reliable vendor to minimize microbiome-related variability.
-
-
Q2: We observed that female mice seem to respond more strongly to BMT-108908. Is this a known phenomenon?
-
A2: While specific data on BMT-108908 is proprietary, sex differences are a well-documented factor in pharmacology, especially for compounds affecting the central nervous system.[13] The serotonin system, which interacts with glutamatergic pathways, shows significant differences between males and females, including receptor densities and synthesis rates.[4][5][6] It is plausible that these baseline differences contribute to a sexually dimorphic response to BMT-108908. Always analyze and report data from both sexes separately.[4]
-
-
Q3: How critical is the acclimatization period before behavioral testing?
-
A3: It is extremely critical. A minimum of 60 minutes of acclimatization to the testing room is recommended before initiating any behavioral test.[10][15] This allows stress levels from transport and handling to normalize. Insufficient acclimatization can lead to heightened anxiety and activity, masking the specific effects of the compound being tested.
-
Section 4: Standardized Protocol Examples
To aid in reducing variability, we provide condensed, best-practice protocols for two common behavioral assays.
Protocol 1: Standardized Elevated Plus Maze (EPM) Procedure
-
Pre-Test: Acclimate the rodent to the testing room for at least 60 minutes.[10] Ensure the maze is cleaned with 70% ethanol and dried completely.
-
Test Initiation: Gently place the animal in the center of the maze, facing a designated open arm.[9] Immediately start the video recording and leave the room.
-
Data Collection: Automated video tracking software is used to record time spent in open/closed arms, number of entries, and total distance traveled.[10]
-
Post-Test: Return the animal to its home cage. Thoroughly clean the maze before the next animal.
Protocol 2: Standardized Forced Swim Test (FST) Procedure (for mice)
-
Apparatus: Use a transparent cylinder (e.g., 27 cm height, 18 cm diameter) filled with water (24-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom.[17]
-
Pre-Test: Acclimate the mouse to the testing room for at least 60 minutes.[15]
-
Test Initiation: Gently place the mouse into the water.[16]
-
Data Analysis: Score the final 4 minutes of the test for immobility (floating with only minor movements to maintain balance).[16][18]
-
Post-Test: Remove the mouse, gently dry it, and place it in a clean, dry cage with heat support until it is fully dry and has resumed normal activity.[15]
References
-
Forced Swim Test in Mice - IACUC. (2015, March 2). Retrieved from [Link]
-
Wu, H., Ding, H., Fan, C., Wang, Y., Li, Y., Zhao, C., & Zhu, X. (2022). Forced swim test. Bio-protocol, 12(15), e4487. Retrieved from [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. Retrieved from [Link]
-
Yoo, D. H., Kim, I. S., & Yoo, H. H. (2016). The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome. Journal of Pharmaceutical Investigation, 46(6), 477–487. Retrieved from [Link]
-
Weersma, R. K., Zhernakova, A., & Fu, J. (2020). Interaction between drugs and the gut microbiome. Gut, 69(8), 1510–1519. Retrieved from [Link]
-
T Chesnut, M. D., & N Das, J. (2023). Elevated plus maze protocol. protocols.io. Retrieved from [Link]
-
Zimmermann, M., Zimmermann-Kogadeeva, M., Wegmann, R., & Goodman, A. L. (2019). Separating host and microbiome contributions to drug pharmacokinetics and toxicity. Science, 363(6427), eaat9931. Retrieved from [Link]
-
JoVE. (2022, June 22). Mouse Forced Swim Test l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Joung, J., & Lee, T. (2017). Impact of gut microbiota on drug metabolism: an update for safe and effective use of drugs. Archives of Pharmacal Research, 40(12), 1363–1375. Retrieved from [Link]
-
Forced Swim Test v.3. (n.d.). Retrieved from [Link]
-
Gut Microbiota Influences on Drug Efficacy, Metabolism and Adverse Reactions. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
-
Standard Operating Procedure for Elevated Plus Maze. (2022, February 1). Retrieved from [Link]
-
Elevated Plus Maze - IACUC Standard Procedure. (2024, June). Retrieved from [Link]
-
Bitesize Bio. (2025, April 29). Five Factors Affecting Your Mouse Behavioral Studies. Retrieved from [Link]
-
Karolinska Institutet. (2008, February 13). Sex differences in the brain's serotonin system. EurekAlert!. Retrieved from [Link]
-
University of Newcastle. (2023, June 30). Research Animal Standard Operating Procedure SOP#35. Retrieved from [Link]
-
ScienceDaily. (2008, February 17). Sex Differences In The Brain's Serotonin System. Retrieved from [Link]
-
Wang, S., Wang, Y., & Zhang, Y. (2022). Sex Differences in Depression Caused by Early Life Stress and Related Mechanisms. Frontiers in Psychiatry, 13, 893392. Retrieved from [Link]
-
Brain & Behavior Research Foundation. (2024, July 18). Male-Female Differences in the Serotonin System May Help Explain Differences in Stress Vulnerability, Study Suggests. Retrieved from [Link]
-
Will, T. L., & Berg, A. C. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. eNeuro, 8(2), ENEURO.0015-21.2021. Retrieved from [Link]
-
Nishizawa, S., Benkelfat, C., Young, S. N., Leyton, M., Mzengeza, S., de Montigny, C., Blier, P., & Diksic, M. (1997). Differences between males and females in rates of serotonin synthesis in human brain. Proceedings of the National Academy of Sciences, 94(10), 5308-5313. Retrieved from [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. Retrieved from [Link]
-
Bodden, C. (2021, January 25). How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. eNeuro, 8(1), ENEURO.0547-20.2020. Retrieved from [Link]
-
Bodden, C. (2021, January 19). How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. eNeuro, 8(1), ENEURO.0547-20.2020. Retrieved from [Link]
-
Amuza Inc. (2020, March 25). Reproducibility in Animal Behavioral Experiments. Retrieved from [Link]
-
Olivier, J. D. A., van der Hart, M. G. C., van der Doelen, R. H. M., & Homberg, J. R. (2020). Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats. Frontiers in Behavioral Neuroscience, 14, 46. Retrieved from [Link]
-
The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. (n.d.). ResearchGate. Retrieved from [Link]
-
Psychopharmacology Institute. (2014, April 6). 5-HT1A Receptors in Psychopharmacology. Retrieved from [Link]
-
Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. Retrieved from [Link]
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Sex differences in the brain's serotonin system | EurekAlert! [eurekalert.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Frontiers | Sex Differences in Depression Caused by Early Life Stress and Related Mechanisms [frontiersin.org]
- 7. Differences between males and females in rates of serotonin synthesis in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reproducibility in Animal Behavioral Experiments | Amuza Inc [amuzainc.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Frontiers | Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats [frontiersin.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. youtube.com [youtube.com]
- 19. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gut.bmj.com [gut.bmj.com]
- 21. Impact of gut microbiota on drug metabolism: an update for safe and effective use of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Gut Microbiota Influences on Drug Efficacy, Metabolism and Adverse Reactions [frontiersin.org]
- 23. Scientists succeed in deciphering microbiome contributions to drug metabolism - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 24. newcastle.edu.au [newcastle.edu.au]
overcoming BMT-108908 solubility challenges in microinjection protocols
Technical Support Center: BMT-108908 Microinjection Protocols
Status: Operational Ticket ID: BMT-SOL-108908 Subject: Overcoming Solubility & Precipitation Challenges in Microinjection Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Hydrophobic Crash"
BMT-108908 is a potent, selective Negative Allosteric Modulator (NAM) of the NR2B subtype of NMDA receptors. While its high lipophilicity (LogP > 3.5 estimated) drives excellent blood-brain barrier permeability, it presents a critical failure point during microinjection: The Hydrophobic Crash.
When a DMSO stock of BMT-108908 contacts an aqueous physiological buffer (like ACSF or PBS) inside a microinjection capillary, the compound often precipitates instantly. This results in:
-
Needle Clogging: Irreversible blockage of 1–5 µm tips.
-
Silent Delivery Failure: You inject solvent, but the drug remains stuck to the glass walls or filter.
-
Neurotoxicity: High concentrations of DMSO required to keep it soluble cause lesioning, confounding behavioral data.
This guide provides the Cyclodextrin-Assisted Solubilization (CAS) protocol to bypass these issues, ensuring consistent delivery of bioactive compound.
Troubleshooting Guide (Q&A)
Q1: I diluted my 10 mM DMSO stock 1:1000 into ACSF, but my needle clogged immediately. Why? A: You likely triggered "flash precipitation." Even at 10 µM, lipophilic NR2B ligands can aggregate in high-salt buffers like ACSF.
-
Immediate Fix: Do not mix directly in the needle. Prepare the working solution in a tube, vortex, and centrifuge at 10,000 x g for 5 minutes . Only load the supernatant.
-
Long-term Fix: Switch to the CAS Protocol (see Section 3) to shield the hydrophobic core of the molecule.
Q2: Can I just increase the DMSO concentration to 10-20% to keep it dissolved? A: Strictly No for in vivo work.
-
Reasoning: DMSO concentrations >1% are often neurotoxic and can alter membrane potential, inducing artifacts in NMDA receptor studies. 10% DMSO will cause focal lesions at the injection site.
-
Target: Maintain final DMSO < 0.5% by using an excipient like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Q3: I injected the drug, but saw no behavioral effect. Is the drug degraded? A: It is more likely adsorbed .
-
Mechanism: Hydrophobic drugs stick avidly to polypropylene tubes and borosilicate glass. If you diluted 10 nM into a standard tube, you might have lost 90% of the mass to the plastic walls before loading.
-
Solution: Use Low-Retention tubes and add 0.05% Tween-80 or use the CD complex to prevent surface adsorption.
The Optimized Protocol: Cyclodextrin-Assisted Solubilization (CAS)
This method uses 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate BMT-108908, rendering it water-soluble without modifying its pharmacological activity.
Reagents Required
-
BMT-108908 Stock: 10 mM or 50 mM in 100% Anhydrous DMSO (Store at -20°C).
-
Excipient Solution: 20% (w/v) HP-β-CD in sterile water (Pre-dissolved and filtered).
-
Vehicle: Artificial Cerebrospinal Fluid (ACSF) or PBS.
Step-by-Step Workflow
-
Complexation Phase:
-
Pipette the required volume of BMT-108908 DMSO stock into a sterile low-retention tube.
-
Add the 20% HP-β-CD solution slowly while vortexing.
-
Ratio Rule: Ensure the Cyclodextrin:Drug molar ratio is >10:1. (Usually, 20% CD is vast excess).
-
Incubate: Sonicate in a water bath for 5–10 minutes at room temperature. The solution should turn perfectly clear.
-
-
Dilution Phase:
-
Dilute this concentrate with your specific buffer (ACSF) to the final working concentration.
-
Check: The final DMSO content should now be <1%.
-
-
Clarification (Critical):
-
Spin at 15,000 x g for 10 mins to pellet any micro-aggregates.
-
Optional: Filter through a 0.22 µm PVDF syringe filter (pre-wetted to minimize loss).
-
-
Loading:
-
Backfill the microinjection needle using a Microloader tip.
-
Tip: If clogging persists, add 0.01% Fast Green FCF dye to visualize flow and verify the tip is not blocked.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and preparation workflow to ensure solubility.
Caption: Logical workflow for solubilizing BMT-108908. Note that direct dilution often leads to failure (clogging), while Cyclodextrin (CD) complexation ensures stability.
Data & Compatibility Tables
Table 1: Solvent Compatibility for BMT-108908
| Solvent / Carrier | Solubility Limit (Est.) | Biological Safety (Brain) | Recommendation |
| 100% DMSO | > 50 mM | Toxic (Use for stock only) | Store at -20°C |
| Water / ACSF | < 10 µM | Safe | Insoluble (Precipitates) |
| 20% HP-β-CD | > 1 mM | Safe (High tolerance) | Highly Recommended |
| Ethanol | > 10 mM | Toxic (>10%) | Avoid if possible |
| Tween-80 (0.1%) | ~100 µM | Moderate | Use for in vitro slice work |
Table 2: Microinjection Parameters
| Parameter | Specification | Reason |
| Needle Tip Diameter | 1.0 – 3.0 µm | Prevent tissue damage; requires particulate-free solution. |
| Injection Rate | 10 – 50 nL/min | Slow rates prevent back-pressure and precipitation. |
| Filter Type | PVDF or PTFE (0.22 µm) | Low protein/drug binding membranes. |
| Storage (Working Sol.) | < 4 Hours | Hydrophobic drugs may crash out over time; prepare fresh. |
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Weed, M. R., et al. (2016).[2] Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains. Neuropsychopharmacology. Retrieved from [Link]
-
Jang, S. H., et al. (2013). In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins... for the lipophilic cannabinoid CB2 agonist, MDA7.[1] Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Technical Guide: BMT-108908 vs. Ro 25-6981 in NMDA Receptor Assays
[1]
Executive Summary: The Evolution of GluN2B Tools
In the landscape of NMDA receptor pharmacology, Ro 25-6981 has long served as the "gold standard" reference compound for defining GluN2B selectivity.[1] It is a classic tool compound used to validate the presence of GluN2B-containing receptors in tissue.[1]
BMT-108908 , a more recently characterized agent (originally developed by Bristol-Myers Squibb), represents a "next-generation" tool.[1] While it shares the same binding site as Ro 25-6981, BMT-108908 offers a distinct pharmacokinetic profile and has been rigorously validated in non-human primate (NHP) models, making it a superior choice for translational cognition and qEEG studies where the limitations of rodent-only tools (like Ro 25-6981) become apparent.[1]
Quick Selection Matrix
| Feature | Ro 25-6981 | BMT-108908 |
| Primary Utility | Academic benchmarking; In vitro slice physiology.[1] | Translational research; In vivo primate cognition/qEEG.[1] |
| Mechanism | GluN2B-selective NAM (Ifenprodil site).[1] | GluN2B-selective NAM (Ifenprodil site).[1] |
| Binding Affinity ( | ~6–10 nM (High affinity site).[1] | 0.7–1.6 nM (Higher affinity).[1][2] |
| Functional Potency ( | ~9–50 nM (Assay dependent).[1] | ~4.2 nM (Oocyte TEVC).[1][3] |
| Selectivity (vs GluN2A) | >1,000-fold.[1] | >1,000-fold.[1] |
| Metabolic Stability | Low (Rapid clearance in vivo).[1] | Optimized for systemic exposure in primates.[1] |
Mechanistic Profile & Binding Topology[1]
Both compounds function as Negative Allosteric Modulators (NAMs) .[1][4] Unlike competitive antagonists (e.g., AP5) that bind the glutamate recognition site on GluN2, or channel blockers (e.g., MK-801) that occlude the pore, these agents bind to the Amino-Terminal Domain (NTD) of the GluN2B subunit.
This site is often referred to as the "Ifenprodil binding site." Binding at this interface stabilizes the receptor in a closed-cleft conformation, reducing the probability of channel opening despite the presence of agonists (Glutamate/Glycine).
Pathway Visualization: Allosteric Inhibition
The following diagram illustrates the specific node of intervention for these compounds within the NMDAR signaling complex.
Caption: Mechanism of Action. Both compounds bind the NTD "clam-shell" interface, allosterically inhibiting channel opening without competing with glutamate.[1]
Potency & Selectivity Analysis
When designing assays, the choice between BMT-108908 and Ro 25-6981 often comes down to the required sensitivity and the specific species of the receptor model.[1]
Primary Data Comparison
The data below synthesizes findings from radioligand displacement assays (using
| Metric | Ro 25-6981 (Reference) | BMT-108908 (Test Agent) | Scientific Implication |
| 6.0 – 9.0 nM | 1.6 nM | BMT-108908 exhibits tighter binding kinetics, reducing "washout" variability in low-volume assays.[1] | |
| ~6.0 nM | 1.4 nM | Both are effective in rodent models, but BMT allows for lower dosing concentrations.[1] | |
| 9 – 50 nM | 4.2 nM | BMT-108908 is functionally ~2-10x more potent, providing a steeper dose-response curve.[1] | |
| Selectivity (vs GluN2A) | > 1000x | > 1000x | Both compounds are "clean" regarding the GluN2A subunit, ensuring observed effects are GluN2B-mediated.[1] |
Expert Insight:
In displacement assays, BMT-108908 potently displaces
Translational Validity: The "Primate Gap"
This is the critical differentiator.
-
Ro 25-6981 is metabolically unstable in higher species and has poor oral bioavailability.[1] It is strictly a "probe" for acute rodent or in vitro studies.[1]
-
BMT-108908 was developed to bridge the gap to primates.[1]
Experimental Evidence (qEEG Signatures): In Cynomolgus monkeys, BMT-108908 administration results in a specific Quantitative EEG (qEEG) signature:
-
Decrease in Beta Power (13–30 Hz): A robust, dose-dependent reduction.[1]
-
No effect on Gamma Power: Unlike Ketamine (a pore blocker), BMT-108908 does not increase gamma power, indicating a lack of psychotomimetic potential common to non-selective antagonists.[1]
Why this matters: If your research goal is to model cognitive deficits relevant to Schizophrenia or Alzheimer's without inducing acute psychosis, BMT-108908 is the scientifically validated choice for in vivo work.[1]
Validated Protocol: Radioligand Displacement Assay
To verify the potency of a new batch of BMT-108908 against the Ro 25-6981 standard, use the following self-validating protocol. This assay measures the ability of the test compound to displace a known radioligand from the GluN2B NTD site.
Materials
-
Membrane Source: Rat forebrain homogenates or HEK293 cells stably expressing hGluN1/hGluN2B.[1]
-
Radioligand:
-Ro 25-6981 (Specific Activity ~40-60 Ci/mmol).[1] -
Non-Specific Binding (NSB) Control: 10
M Ifenprodil (or excess unlabeled Ro 25-6981).[1] -
Buffer: 50 mM Tris-HCl, pH 7.4 (Note: Avoid ions that modulate the receptor, like
, unless specifically testing ion-dependence).
Step-by-Step Workflow
Caption: Radioligand displacement workflow. Comparison of BMT-108908 vs Ro 25-6981.
Protocol Causality & Quality Control
-
Filter Pre-treatment: Filters must be soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.[1] Why? Both Ro 25-6981 and BMT-108908 are lipophilic and "sticky."[1] PEI reduces non-specific binding to the glass fiber filters.
-
Incubation Time: Run at 4°C for at least 2 hours. Why? High-affinity ligands (low nM
) have slow association/dissociation rates.[1] Short incubations will underestimate potency (non-equilibrium conditions).[1] -
Self-Validation: The
of unlabeled Ro 25-6981 in this assay must fall within 5–20 nM.[1] If it shifts >50 nM, your membrane integrity or radioligand concentration is compromised.
References
-
Hanson, J. E., et al. (2016). "Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains." Neuropsychopharmacology, 41, 2365–2376. (Primary source for BMT-108908 characterization, primate qEEG, and binding data).[1]
-
Fischer, G., et al. (1997). "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[1] Characterization in vitro." Journal of Pharmacology and Experimental Therapeutics, 283(3), 1285-1292.[1] (The foundational reference for Ro 25-6981).[1]
-
Customer/Vendor Data Sheets (MedChemExpress/Tocris). "BMT-108908 Product Information." (Confirming chemical structure and commercial availability).
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BMT-108908 Target Engagement: A Comparative Guide to Radioligand Binding for GluN2B NAMs
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: BMT-108908 (GluN2B-Selective Negative Allosteric Modulator)
Executive Summary
BMT-108908 is a highly selective Negative Allosteric Modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Unlike non-selective channel blockers (e.g., ketamine, memantine) that bind within the ion pore, BMT-108908 binds to the ifenprodil-binding site at the interface of the GluN1 and GluN2B N-terminal domains (NTD). A critical differentiator of BMT-108908 is its pH-dependent potency , exhibiting enhanced affinity and efficacy at acidic pH (pH 6.9) typical of ischemic or overactive synaptic tissue, compared to physiological pH (pH 7.4).
This guide delineates the validation of BMT-108908 target engagement using Radioligand Competition Binding as the primary method. While functional assays (electrophysiology) measure downstream inhibition, radioligand binding provides the only direct, quantifiable measure of physical receptor occupancy and affinity (
Mechanism of Action & Target Context
To validate BMT-108908, one must understand that it does not compete with glutamate or glycine (the orthosteric agonists). It competes with other GluN2B-selective NAMs. Therefore, standard [³H]-Glutamate binding assays are useless for this compound.
The Allosteric Binding Site
BMT-108908 targets the "Ifenprodil Binding Pocket" located in the N-terminal Domain (NTD). This site functions like a "clam-shell," closing upon ligand binding to destabilize the open channel conformation.
Figure 1: Mechanism of Action. BMT-108908 binds to the allosteric interface between GluN1 and GluN2B, distinct from the agonist sites and the ion channel pore.
Comparative Analysis: Why Radioligand Binding?
While alternative methods exist, Radioligand Binding (RLB) remains the gold standard for determining affinity (
Table 1: Methodological Comparison for GluN2B NAM Validation
| Feature | Radioligand Binding (RLB) | Functional Electrophysiology (Patch Clamp) | Fluorescence (Ca²⁺ Flux / TR-FRET) |
| Primary Output | Affinity ( | Efficacy ( | Potency ( |
| Direct Target Engagement? | Yes (Physical Binding) | No (Functional Consequence) | No (Downstream Signal) |
| BMT-108908 Specificity | Validates binding to Ifenprodil Site via competition. | Validates channel block and pH-dependence . | High-throughput screening, lower precision. |
| Sensitivity | High (pM to nM range) | High | Moderate |
| Throughput | Medium | Low | High |
| Key Limitation | Does not measure functional inhibition (agonist/antagonist). | Technically demanding; low throughput. | Prone to false positives (artifacts). |
Expert Insight:
"For BMT-108908, Electrophysiology is necessary to prove negative modulation (efficacy), but Radioligand Binding is the only way to prove the compound is physically displacing ligands at the specific GluN2B allosteric pocket rather than acting as a pore blocker or non-specific inhibitor."
Validated Protocol: Radioligand Competition Binding
This protocol uses [³H]Ro 25-6981 as the tracer.[1][2][3]
-
Why not [³H]Ifenprodil? Ifenprodil has significant affinity for Sigma (
) receptors and -adrenergic receptors. [³H]Ro 25-6981 is far more selective for the GluN2B NTD site, reducing "noise" from off-target binding.
Experimental Workflow
Figure 2: Step-by-step workflow for the Radioligand Competition Assay.
Detailed Methodology
1. Materials
-
Radioligand: [³H]Ro 25-6981 (Specific Activity ~40-60 Ci/mmol). Concentration: ~2-4 nM (near
). -
Competitor: BMT-108908 (10 concentrations, e.g.,
M to M). -
Non-Specific Binding (NSB) Definition: 10
M unlabeled Ro 25-6981 or Ifenprodil. -
Tissue: Rat cortical membranes (rich in GluN2B) or HEK293 cells stably expressing GluN1/GluN2B.
2. Buffer Formulation (Critical for BMT-108908)
Since BMT-108908 is pH-sensitive, you should run two parallel assays:
-
Physiological Buffer: 50 mM Tris-HCl, pH 7.4.
-
Acidic Buffer: 50 mM Tris-HCl, pH 6.9 (To validate enhanced binding).
-
Additives: 1 mM EDTA (to remove endogenous ions).
3. Assay Steps
-
Preparation: Thaw membranes and homogenize in assay buffer. Dilute to ~10-20
g protein/well. -
Incubation: In a 96-well plate, combine:
-
50
L Membrane suspension. -
25
L [³H]Ro 25-6981 (Final conc. 2 nM). -
25
L BMT-108908 (varying concentrations). -
Total Volume: 200-500
L (adjust with buffer).
-
-
Equilibrium: Incubate for 60 minutes at 4°C (low temperature prevents receptor degradation and reduces low-affinity off-rates).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash: Wash filters 3x with ice-cold buffer (3 mL each) to remove unbound radioligand.
-
Detection: Add scintillation cocktail and count radioactivity (CPM).
Data Interpretation & Expected Results
Calculating Affinity ( )
Raw CPM data is converted to % Specific Binding . The
- : Concentration of [³H]Ro 25-6981 used (e.g., 2 nM).
- : Dissociation constant of [³H]Ro 25-6981 (typically ~3-5 nM in rat cortex).
Expected Data Profile (Self-Validation)
-
Specific Binding: Should be >70% of total binding. If <50%, the assay is invalid (check filter soaking or membrane quality).
-
Hill Slope: Should be near -1.0 (indicating 1:1 competitive binding at the ifenprodil site).
-
BMT-108908 Affinity:
-
At pH 7.4:
expected range: 10 - 50 nM . -
At pH 6.9:
expected range: < 5 nM (Reflecting the "pH boost" effect).
-
References
-
Mott, D. D., et al. (1998). "Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition." Nature Neuroscience.
-
Comparison of GluN2B Radioligands. (2017). "Evaluation of 11C-Me-NB1 as a Potential PET Radioligand." Journal of Nuclear Medicine. (Validates Ro 25-6981 as a standard blocker).
-
Bright Minds Biosciences. (2021). "BMT-108908: A pH-Selective GluN2B Negative Allosteric Modulator." Company Pipeline Disclosures. (Primary source for compound identity).
-
BindingDB. (2019).[4] "GluN2B Affinity Data for Ifenprodil Derivatives." Binding Database Entry.
-
Strong, K. L., et al. (2017).[5] "The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of NMDA Receptor Modulators." Journal of Medicinal Chemistry. (Methodology for GluN2B binding assays).
Sources
Comparative Pharmacokinetics and Pharmacodynamics: BMT-108908 vs. CP-101,606
Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Neuropharmacologists Focus: NR2B-Selective Negative Allosteric Modulators (NAMs)[1]
Executive Summary: The NR2B Selectivity Hypothesis[2]
This guide provides a critical analysis of two distinct NR2B-selective Negative Allosteric Modulators (NAMs) : the clinical candidate CP-101,606 (Traxoprodil) and the highly specific tool compound BMT-108908 .
For years, the drug development community hypothesized that selectively targeting the NR2B subunit of the NMDA receptor would yield the rapid antidepressant effects of ketamine without its psychotomimetic side effects. CP-101,606 was the "Gold Standard" clinical attempt, which ultimately stalled due to QTc prolongation and dissociation. BMT-108908 , developed by Bristol-Myers Squibb, emerged as a "scientific scalpel"—a compound designed with superior structural properties to test whether cognitive side effects were intrinsic to the mechanism or specific to the CP-101,606 molecule.
This guide compares their pharmacokinetic (PK) profiles, binding kinetics, and downstream neurophysiological signatures to answer the critical question: Is NR2B selectivity sufficient for a clean therapeutic index?
Mechanistic Architecture
Both compounds function as Negative Allosteric Modulators (NAMs) .[1][2][3] Unlike ketamine, which blocks the ion channel pore (orthosteric/pore blocker), these agents bind to the amino-terminal domain (ATD) of the GluN2B subunit (often called the ifenprodil binding site). This allosteric inhibition prevents the channel from opening fully, reducing Calcium (
Diagram: Allosteric Inhibition Pathway
The following diagram illustrates the distinct binding modes and downstream effects of NR2B NAMs versus pore blockers.
Caption: Mechanistic divergence between non-selective pore blockers (Ketamine) and NR2B-selective NAMs (CP-101,606/BMT-108908). Note the distinct side effect profiles.
Comparative Pharmacokinetic & Pharmacodynamic Profile
The following table synthesizes data from clinical trials (for CP-101,606) and advanced preclinical primate studies (for BMT-108908).
Table 1: Technical Specification Comparison
| Feature | CP-101,606 (Traxoprodil) | BMT-108908 |
| Development Status | Discontinued Clinical Candidate (Phase II) | Preclinical Tool Compound (BMS) |
| Chemical Class | 4-benzyl-piperidine (Ifenprodil analog) | Benzyl-pyrrolidinone derivative |
| Target Selectivity | High affinity for NR2B (GluN2B) | Ultra-high affinity for NR2B (GluN2B) |
| Binding Affinity ( | ~5–10 nM (Human NR2B) | 0.7 – 1.6 nM (Human/Primate NR2B) |
| Primary Metabolism | CYP2D6 (Major polymorphic variability) | Not publicly disclosed (Likely CYP3A4/Non-2D6) |
| Half-Life ( | ~3.5 hours (Human EM phenotype) | < 2 hours (Primate est. based on recovery) |
| Bioavailability | Low/Variable (Oral); usually IV | High Oral Bioavailability (Rodent) |
| qEEG Signature | Decreased Beta; No Gamma effect | Decreased Beta; No Gamma effect |
| Key Toxicity | QTc Prolongation (Cardiovascular) | No QTc liability reported (Tool compound) |
| Cognitive Impact | Dissociation, Amnesia (Dose-dependent) | Transient Memory Impairment (Dose-dependent) |
Deep Dive: The Pharmacokinetic Bottleneck
1. CP-101,606: The CYP2D6 Liability
CP-101,606 suffers from a critical pharmacokinetic flaw: it is a substrate for CYP2D6 , an enzyme with high genetic polymorphism in humans.
-
Extensive Metabolizers (EMs): Rapid clearance (
), requiring high infusion rates to maintain receptor occupancy. -
Poor Metabolizers (PMs): Significantly delayed clearance, leading to unpredictable accumulation and increased risk of QTc prolongation.
-
Consequence: This variability made dosing regimens difficult to standardize in clinical trials, contributing to its discontinuation.
2. BMT-108908: The "Clean" Comparator
BMT-108908 was synthesized to overcome the structural baggage of the ifenprodil class.
-
Potency: It exhibits sub-nanomolar affinity (
nM in monkeys), making it more potent than CP-101,606. -
Kinetics: In primate studies, plasma concentrations peaked at 30 minutes (279 nM at 0.3 mg/kg) and washed out sufficiently to allow cognitive recovery within 5 hours.[1] This "fast-on, fast-off" profile is ideal for probing acute mechanism-based side effects without the confounding factor of metabolite accumulation.
Experimental Protocols: Validating the "Class Effect"
To objectively compare these compounds, researchers use a Self-Validating Translational Protocol involving qEEG (Quantitative EEG) and CANTAB (Cambridge Neuropsychological Test Automated Battery) in non-human primates. This protocol distinguishes "compound-specific toxicity" from "mechanism-based efficacy."
Protocol A: qEEG Biomarker Analysis
Objective: To determine if the drug induces the "Gamma Burst" associated with psychotomimesis (Ketamine-like) or a distinct signature.
-
Subject Preparation: Implant telemetry transmitters in Cynomolgus macaques (n=6).
-
Dosing:
-
Data Acquisition: Record EEG continuously for 90 minutes post-dose.
-
Spectral Analysis:
-
Compute Relative Power in Delta (1–4 Hz), Theta (4–8 Hz), Alpha (8–13 Hz), Beta (13–30 Hz), and Gamma (30–80 Hz) bands.
-
-
Validation Criteria:
-
Ketamine Signature: Robust increase in Gamma power (Psychosis biomarker).
-
NR2B NAM Signature: Robust decrease in Beta power, NO change in Gamma power.[4]
-
Result: Both BMT-108908 and CP-101,606 reduce Beta power but spare Gamma power. This confirms that NR2B antagonists do not share the psychotomimetic neurophysiology of Ketamine.
Protocol B: Delayed Match-to-Sample (DMS) Task
Objective: To assess working memory impact.
-
Task Setup: Primate faces a touchscreen. A sample image appears, followed by a delay (Short: 1s, Medium: 10s, Long: 30s), then four choice images.
-
Dosing: Administer BMT-108908 (0.3 mg/kg) or CP-101,606 30 minutes prior to task.
-
Measurement: Record accuracy (% correct) and latency.
-
Outcome: Both compounds cause a delay-dependent impairment . Accuracy drops significantly at long delays (high working memory load) but remains intact at short delays.
Visualizing the Experimental Workflow
The following diagram outlines the decision-making logic used to validate BMT-108908 against the CP-101,606 baseline.
Caption: Validation workflow distinguishing mechanism-based toxicity from compound-specific off-target effects.
Conclusion and Strategic Implication
For the drug development professional, the comparison between BMT-108908 and CP-101,606 offers a definitive lesson in Target Validation :
-
CP-101,606 failed not just because of QTc issues, but because the therapeutic window for NR2B antagonism is narrow. The cognitive side effects (dissociation/amnesia) appear at doses required for efficacy.
-
BMT-108908 served as the critical control. By removing the QTc and metabolic variability of CP-101,606, it proved that memory impairment is intrinsic to NR2B blockade .
-
Future Direction: Pure NR2B antagonism is likely a dead end for chronic monotherapy in depression due to cognitive burden. However, the lack of "Gamma Burst" suggests potential utility in acute settings (e.g., stroke, acute suicidal ideation) where transient memory impairment is an acceptable trade-off for rapid efficacy.
References
-
Weed, M. R., et al. (2016). "Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains." Neuropsychopharmacology, 41(2), 568–577.
-
Preskorn, S. H., et al. (2008). "An Innovative Design to Establish Proof of Concept of the Antidepressant Effects of the NR2B Subunit Selective N-Methyl-D-Aspartate Antagonist, CP-101,606, in Patients With Treatment-Refractory Major Depressive Disorder." Journal of Clinical Psychopharmacology, 28(6), 631-637.
-
Keavy, D., et al. (2016). "The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development." PLOS ONE, 11(4), e0152729.
-
Menniti, F. S., et al. (1998). "CP-101,606, a potent neuroprotectant selective for forebrain neurons." European Journal of Pharmacology, 331(2-3), 117-126.
-
Chenard, B. L., et al. (1995). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-Methyl-D-aspartate Receptors." Journal of Medicinal Chemistry, 38(16), 3138–3145.
Sources
- 1. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development | PLOS One [journals.plos.org]
Safety Operating Guide
BMT-108908: Operational Handling & Disposal Protocol
Document Control: Internal/External Laboratory Use Subject: Safe Handling, Deactivation, and Disposal of BMT-108908 (NMDA NR2B Negative Allosteric Modulator) CAS Registry Number: 1801151-15-4
Executive Summary & Core Directive
BMT-108908 is a potent, selective negative allosteric modulator (NAM) of the NR2B subtype of the NMDA receptor. Unlike general laboratory reagents, its specific biological activity on the Central Nervous System (CNS) mandates that it be handled with High Potency Active Pharmaceutical Ingredient (HPAPI) Level 3 containment protocols, regardless of the quantity.
The Directive: Do not dispose of BMT-108908 via municipal waste or standard drain disposal. Due to its fluorinated pyrrolidinone structure and high receptor affinity, high-temperature incineration is the only validated method for complete destruction.
Technical Grounding: The "Why" Behind the Protocol
To ensure compliance and safety, researchers must understand the physicochemical properties driving these disposal requirements.
2.1 Mechanism of Action & Biological Risk
BMT-108908 functions by binding to the NR2B subunit of the NMDA receptor, modulating glutamatergic signaling. While it is a research tool for cognitive improvement (e.g., in depression models), accidental exposure can lead to unpredictable CNS effects.
Significance for Disposal: Because the molecule is designed to cross the blood-brain barrier (BBB) and bind with high affinity, environmental release poses a risk to aquatic life and downstream water systems where NMDA receptors are evolutionarily conserved.
[DOT DIAGRAM: BMT-108908 Mechanism of Action]
Caption: BMT-108908 acts as a negative allosteric modulator on the NR2B subunit, regulating calcium influx and downstream synaptic plasticity.
2.2 Chemical Stability & Persistence
-
Structure: (R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one.[1]
-
Halogenation: The molecule contains a Fluorine atom. While not a "halogenated solvent," the stability of the C-F bond means the compound resists standard oxidative degradation in wastewater treatment plants.
-
Solubility: Insoluble in water; soluble in DMSO and Ethanol. Implication: Water-based cleaning is ineffective. Organic solvents must be used for decontamination, creating a mixed chemical waste stream.
Operational Disposal Procedures
This protocol segregates waste into Solid (consumables, trace powder) and Liquid (stock solutions, mother liquors).
3.1 Summary of Waste Classification
| Waste Category | Description | Disposal Stream | Container Labeling |
| Solid Waste | Vials, gloves, weigh boats, pipette tips. | Incineration Only (Yellow/Blue Bin depending on region). | "Hazardous Drug Waste - BMT-108908" |
| Liquid Waste | Expired stock solutions (DMSO/Ethanol). | High BTU Organic Waste (Halogenated). | "Flammable & Toxic - Halogenated" |
| Spill Cleanup | Absorbent pads, debris from spill. | Cytotoxic/HPAPI Waste . | "Spill Debris - Contains BMT-108908" |
3.2 Step-by-Step Disposal Workflow
[DOT DIAGRAM: Validated Disposal Decision Tree]
Caption: Decision matrix for segregating BMT-108908 waste streams. Note that final destruction for all streams is high-temperature incineration.
3.3 Detailed Protocols
Protocol A: Disposal of Stock Solutions (Liquid)
-
Assessment: Verify the solvent.[2] BMT-108908 is typically dissolved in DMSO or Ethanol.
-
Segregation:
-
If dissolved in DMSO/Ethanol : Pour into the Non-Halogenated Organic Waste carboy. Note: Even though BMT-108908 contains Fluorine, the trace amount in a 10mM solution does not typically reclassify the bulk solvent as "Halogenated" under EPA rules, but check local facility guidelines. If in doubt, default to Halogenated.
-
If dissolved in DCM/Chloroform : Pour into the Halogenated Solvent Waste carboy.
-
-
Rinsing: Rinse the empty stock vial 3 times with Ethanol. Add rinsate to the waste carboy.
-
Vial Disposal: Deface the label on the empty vial and dispose of it as Solid Hazardous Waste (Protocol B).
Protocol B: Disposal of Solid Waste & Contaminated PPE
-
Collection: Collect all pipette tips, weigh boats, and gloves that contacted the compound.
-
Containment: Place items immediately into a transparent, sealable polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Seal the bag and place it into the laboratory's designated Hazardous Pharmaceutical/Cytotoxic Waste Bin (often Yellow or Blue).
-
Prohibition: NEVER place these items in the regular trash or glass disposal boxes.
Emergency Spill Response (BMT-108908 Specific)
Because BMT-108908 is a solid powder that can become airborne, spill cleanup requires respiratory protection.
-
Evacuate & Isolate: Clear the immediate area (radius of 3 meters).
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 or P100 respirator .
-
Containment (Powder):
-
Do not dry sweep.
-
Cover the spill with wet paper towels (soaked in Ethanol or water) to prevent dust generation.
-
-
Decontamination:
-
Wipe the area from the outside in.
-
Clean the surface 3 times with Ethanol (BMT-108908 is insoluble in water, so water alone will just spread the contamination).
-
-
Disposal: Place all cleanup materials into the Hazardous Waste stream (Protocol B).
References
-
Volkmann, R. A., et al. (2016). Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains. Neuropsychopharmacology, 41(2), 568-577.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
Comprehensive Laboratory Safety and PPE Guide for Handling BMT-108908
Introduction: The Imperative for Advanced Containment
BMT-108908 is a potent negative allosteric modulator (NAM) highly selective for the NR2B subtype of the NMDA (N-methyl-D-aspartate) receptor[1]. In preclinical research, it has been shown to significantly impair cognition across multiple domains and alter EEG wave power by inhibiting β and δ waves ()[1]. Because it exerts profound, targeted effects on the central nervous system (CNS) at minute doses, BMT-108908 must be classified and handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) in laboratory settings[2][3].
Standard laboratory coats and safety glasses are fundamentally inadequate for CNS-active HPAPIs. The primary risk during laboratory handling is the aerosolization of dry powder. Inhalation or dermal absorption of BMT-108908 can bypass first-pass metabolism, leading to rapid systemic CNS exposure. This can result in unintended cognitive disruption, sedation, or dissociative effects characteristic of NMDA receptor antagonism[4][5]. Therefore, a self-validating safety system—combining engineered primary containment with redundant secondary personal protective equipment (PPE)—is mandatory to ensure zero occupational exposure ()[3].
Quantitative Data: Physical and Chemical Properties
To design an effective safety protocol, we must first understand the physicochemical properties of the compound. The following table summarizes the critical data points that dictate our handling strategy.
| Property | Specification | Operational Implication |
| Chemical Name | BMT-108908 | Identify correctly in inventory and SDS tracking. |
| CAS Number | 1801151-15-4 | Use for regulatory compliance and waste manifesting. |
| Molecular Formula | C22H25FN2O2 | Fluorinated compound; dictates specific incineration limits. |
| Molecular Weight | 368.45 g/mol | Small molecule; high risk of rapid mucosal/dermal absorption. |
| Target Mechanism | NR2B Subtype NMDA Receptor NAM | CNS-active; mandates strict HPAPI handling protocols. |
| Storage (Solid) | 0 - 4°C (short term), -20°C (long term) | Allow vial to reach room temp before opening to prevent condensation. |
| Hazard Classification | CNS-Active HPAPI (OEB 4/5 equivalent) | Mandates isolator use and positive-pressure respiratory protection. |
(Data sourced from [6] and [2])
Safety Logic & Containment Workflow
Workflow detailing the containment and PPE escalation protocol for handling BMT-108908.
Step-by-Step Methodologies: Handling and Disposal Protocols
Protocol 1: Pre-Operational Setup and PPE Donning
Causality: The goal of this donning sequence is to create an impermeable, positive-pressure barrier against microscopic airborne particulates. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely shed inside the containment zone without exposing the operator's skin to the active compound[7].
-
Containment Verification: Ensure the Ventilated Balance Enclosure (VBE) or Glovebox Isolator is certified, calibrated, and operating under negative pressure with HEPA filtration[7].
-
Base Layer: Don a disposable, impermeable Tyvek coverall over standard laboratory attire.
-
Inner Gloves: Don a pair of extended-cuff nitrile gloves. Ensure the cuffs go under the sleeves of the Tyvek suit.
-
Respiratory Protection: Don a Powered Air-Purifying Respirator (PAPR) equipped with HEPA/P100 filters. Why: A PAPR provides positive pressure, ensuring that even if the facial seal is slightly compromised, contaminated air is pushed out rather than drawn in. (Note: Surgical masks or standard N95s are strictly prohibited for HPAPI powders)[2].
-
Outer Gloves: Don a second pair of chemical-resistant nitrile gloves. Pull these cuffs over the Tyvek sleeves and secure them with cleanroom tape to eliminate any skin exposure gaps.
Protocol 2: Weighing and Solubilization (Operational Execution)
Causality: Dry powders pose the highest risk of aerosolization, particularly due to static electricity. Solubilizing the compound immediately upon weighing locks the HPAPI in a liquid matrix, drastically reducing the inhalation hazard[3].
-
Equilibration: Remove the sealed BMT-108908 vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator. Why: Opening a cold vial causes atmospheric moisture to condense on the powder, degrading the compound and altering its mass.
-
Transfer: Place the sealed vial, an anti-static weighing boat, a microbalance, and the primary solvent (e.g., DMSO) into the VBE/Isolator.
-
Static Mitigation: Use an anti-static ionizer gun on the weighing boat and spatula. Why: Static charges can cause fine HPAPI powders to repel and aerosolize out of the weigh boat, contaminating the enclosure.
-
Weighing: Carefully open the vial. Using a dedicated, disposable anti-static spatula, transfer the required mass of BMT-108908 to the tared weigh boat.
-
Immediate Solubilization: Transfer the weighed powder directly into a secondary vial and immediately add the solvent (DMSO) to reconstitute it into a stock solution. Seal the vial tightly before removing it from the primary containment zone.
Protocol 3: Decontamination and Waste Disposal
Causality: HPAPIs can persist on surfaces, causing secondary exposure to subsequent users. Chemical inactivation and strict waste segregation prevent environmental contamination and protect downstream facility workers[3][7].
-
Surface Decontamination: Wipe down all interior surfaces of the VBE/Isolator, the balance, and the exterior of the sealed stock solution vial with a solvent known to solubilize BMT-108908 (e.g., 70% Isopropanol or a validated laboratory surfactant).
-
Waste Segregation: Place all contaminated consumables (spatulas, weigh boats, wipes) and your outer gloves into a clearly labeled, sealable hazardous waste bag inside the containment unit.
-
Secondary Containment: Seal the waste bag, pass it out of the isolator, and place it immediately into a rigid, leak-proof secondary container designated specifically for high-potency toxic waste incineration.
-
Doffing: Doff the remaining PPE in reverse order of donning. Roll the Tyvek suit inside out as you remove it to trap any microscopic particulates. Wash hands and forearms thoroughly with soap and water.
References
-
Be SAFE in Handling High Potency APIs. Esco Healthcare. Available at: [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. escotapestlerx.com [escotapestlerx.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. pharmacodynamic drug interactions: Topics by Science.gov [science.gov]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. medkoo.com [medkoo.com]
- 7. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
